Product packaging for Paroxetine Mesylate(Cat. No.:CAS No. 217797-14-3)

Paroxetine Mesylate

Cat. No.: B1678478
CAS No.: 217797-14-3
M. Wt: 425.5 g/mol
InChI Key: SHIJTGJXUHTGGZ-RVXRQPKJSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

Paroxetine Mesylate is a selective serotonin reuptake inhibitor (SSRI) salt form of the active compound paroxetine, provided for research applications . Its primary validated research application is in the study of vasomotor symptoms (VMS), such as menopausal hot flashes; a 7.5 mg/day dose is the only non-hormonal treatment approved by the U.S. FDA for this purpose . The mechanism of action for this indication is believed to involve the enhancement of serotonergic activity in the central nervous system, which may help stabilize a narrowed thermoregulatory zone, though the exact pathway is an active area of scientific investigation . Beyond VMS, this compound is a critical tool in neuroscience and pharmacology research for studying major depressive disorder, obsessive-compulsive disorder (OCD), panic disorder, social anxiety disorder, and posttraumatic stress disorder (PTSD) . Its high potency and selectivity for inhibiting the serotonin transporter (SERT), with minimal affinity for other neurotransmitter receptors, make it a valuable probe for serotonin-specific processes . Paroxetine is metabolized primarily by the cytochrome P450 2D6 (CYP2D6) enzyme, and it also exhibits an inhibitory effect on this enzyme, which is an important consideration for drug interaction studies . Researchers value this compound for its well-characterized profile, which includes common reported side effects in clinical settings such as nausea, fatigue, and dizziness, allowing for comprehensive risk-benefit analysis in preclinical research . This product is supplied for Research Use Only and is strictly not for diagnostic, therapeutic, or personal use.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C20H24FNO6S B1678478 Paroxetine Mesylate CAS No. 217797-14-3

3D Structure of Parent

Interactive Chemical Structure Model





Properties

IUPAC Name

(3S,4R)-3-(1,3-benzodioxol-5-yloxymethyl)-4-(4-fluorophenyl)piperidine;methanesulfonic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H20FNO3.CH4O3S/c20-15-3-1-13(2-4-15)17-7-8-21-10-14(17)11-22-16-5-6-18-19(9-16)24-12-23-18;1-5(2,3)4/h1-6,9,14,17,21H,7-8,10-12H2;1H3,(H,2,3,4)/t14-,17-;/m0./s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SHIJTGJXUHTGGZ-RVXRQPKJSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CS(=O)(=O)O.C1CNCC(C1C2=CC=C(C=C2)F)COC3=CC4=C(C=C3)OCO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CS(=O)(=O)O.C1CNC[C@H]([C@@H]1C2=CC=C(C=C2)F)COC3=CC4=C(C=C3)OCO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H24FNO6S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10944385
Record name Paroxetine methanesulfonate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10944385
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

425.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

217797-14-3
Record name Paroxetine Mesylate [USAN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0217797143
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Paroxetine methanesulfonate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10944385
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name (-)-trans-4-(4-Fluorphenyl)-3-{[3,4-(methylendioxy)phenoxy]methyl}piperidin- mesyla
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name PAROXETINE MESYLATE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/M711N184JE
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Foundational & Exploratory

Paroxetine mesylate synthesis pathway and impurities

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide to the Synthesis and Impurity Profiling of Paroxetine Mesylate

Introduction

Paroxetine is a potent and selective serotonin reuptake inhibitor (SSRI) widely prescribed for the treatment of depression, anxiety disorders, and other mood-related conditions. It functions by increasing the extracellular level of serotonin in the synaptic cleft, thereby enhancing serotonergic neurotransmission. The active pharmaceutical ingredient (API) is typically formulated as a salt to improve its stability and bioavailability. Common forms include paroxetine hydrochloride and this compound.

The synthesis of paroxetine is a multi-step process that can generate various impurities, including process-related impurities from side reactions and degradation products that may form during manufacturing or storage. Rigorous control over the synthesis pathway and a thorough understanding of the impurity profile are critical to ensure the quality, safety, and efficacy of the final drug product, in line with guidelines from regulatory bodies like the International Conference on Harmonisation (ICH). This guide provides a detailed overview of the synthesis of this compound, its associated impurities, and the analytical methodologies used for their control.

Paroxetine Synthesis Pathway

The most established commercial synthesis of paroxetine, specifically the desired (-)-trans isomer, often originates from arecoline, a natural product. This pathway involves several key transformations to construct the 3,4-disubstituted piperidine core and introduce the necessary stereochemistry.

A representative synthetic route is outlined below:

  • Grignard Reaction: The synthesis typically begins with the reaction of arecoline, an ester of a tetrahydropyridine, with a Grignard reagent, 4-fluorophenylmagnesium bromide. This reaction introduces the 4-fluorophenyl group at the 4-position of the piperidine ring, yielding a mixture of cis and trans isomers of 1-methyl-3-carbomethoxy-4-(4'-fluorophenyl) piperidine.

  • Epimerization: The initial mixture of isomers is then subjected to epimerization using a strong base to convert the cis isomer into the more stable trans isomer.

  • Enantiomeric Resolution: As paroxetine is a single enantiomer, a resolution step is crucial. A common method involves the hydrolysis of the trans-ester, conversion to an acid chloride, and subsequent esterification with a chiral auxiliary like (-)-menthol. The resulting diastereomeric menthyl esters can be separated by fractional crystallization. Alternatively, enzymatic resolution of the racemic trans ester can be employed.

  • Reduction: The resolved (-)-trans ester is then reduced to the corresponding alcohol, (-)-trans-4-(4'-fluorophenyl)-3-hydroxymethyl-1-methylpiperidine, typically using a powerful reducing agent like lithium aluminum hydride (LiAlH₄).

  • Coupling with Sesamol: The resulting alcohol (carbinol) is coupled with sesamol (3,4-methylenedioxyphenol) to form the ether linkage. This is often achieved by first converting the alcohol to a better leaving group (e.g., a mesylate or chloride) followed by nucleophilic substitution by the sodium salt of sesamol.

  • N-Demethylation: The final step to obtain the paroxetine base is the removal of the N-methyl group. This is commonly accomplished using reagents like phenyl chloroformate, which forms a carbamate intermediate that is subsequently hydrolyzed to yield the secondary amine, paroxetine.

G Arecoline Arecoline Grignard_Intermediate cis/trans-1-Methyl-3-carbomethoxy- 4-(4'-fluorophenyl)piperidine Arecoline->Grignard_Intermediate 1. Grignard Reaction (4-F-PhMgBr) Trans_Ester trans-1-Methyl-3-carbomethoxy- 4-(4'-fluorophenyl)piperidine Grignard_Intermediate->Trans_Ester 2. Epimerization (Strong Base) Resolved_Ester (-)-trans-Ester Trans_Ester->Resolved_Ester 3. Enantiomeric Resolution Carbinol (-)-trans-4-(4'-Fluorophenyl)- 3-hydroxymethyl-1-methylpiperidine Resolved_Ester->Carbinol 4. Reduction (e.g., LiAlH4) N_Protected_Paroxetine N-Methyl Paroxetine Carbinol->N_Protected_Paroxetine 5. Coupling with Sesamol Paroxetine_Base Paroxetine Base N_Protected_Paroxetine->Paroxetine_Base 6. N-Demethylation Paroxetine_Mesylate This compound Paroxetine_Base->Paroxetine_Mesylate 7. Salt Formation (Methanesulfonic Acid)

Caption: High-level synthesis pathway of this compound starting from Arecoline.

Formation of this compound Salt

The final step in the preparation of this compound is the salt formation reaction. The free paroxetine base, obtained after the N-demethylation step, is dissolved in a suitable organic solvent. Methanesulfonic acid is then added to the solution, typically at a controlled temperature, to precipitate the mesylate salt. Solvents such as ethanol, propan-2-ol, or ethyl acetate are commonly used as they facilitate an efficient crystallization process, yielding the final API in a solid, stable form.

Impurities in Paroxetine Synthesis

A number of impurities can arise during the synthesis of paroxetine. These can be broadly categorized as process-related impurities, which originate from the synthetic route itself, and degradation products, which form under stress conditions such as exposure to acid, base, light, or oxidizing agents.

Process-Related Impurities

These impurities are by-products of the chemical reactions or unreacted starting materials and intermediates.

  • Alkoxy Impurities: These are significant process impurities where the fluorine atom on the 4-fluorophenyl ring is substituted by an alkoxy group (-OR). This can occur if alcohol-based solvents or reagents are used under certain conditions, particularly in the presence of strong bases. These impurities are often difficult to separate from the final product due to their structural similarity.

  • Desfluoro Paroxetine: This impurity lacks the fluorine atom on the phenyl ring. It may be formed during the reduction step with lithium aluminum hydride if defluorination occurs.

  • Diastereomeric and Enantiomeric Impurities: Incomplete epimerization can lead to the presence of the cis-isomer, while inefficient enantiomeric resolution can result in contamination with the unwanted (+)-trans enantiomer.

  • Unreacted Intermediates: Residual amounts of key intermediates, such as (3S, 4R)-4-(4-Fluorophenyl)-piperidine-3-methanol, may be carried through to the final product if reactions do not go to completion.

  • N-Methyl Paroxetine: Incomplete N-demethylation will result in this impurity being present in the final API.

  • Dimeric Impurities: The formation of dimeric structures has been reported, potentially arising from side reactions involving formaldehyde equivalents or radical reactions.

Degradation Products

Paroxetine can degrade under various conditions, leading to the formation of new impurities.

  • Acid/Alkali Hydrolysis Products: Under acidic or alkaline conditions, the ether linkage in the paroxetine molecule is susceptible to cleavage. This degradation pathway can yield (3S, 4R)-4-(4-Fluorophenyl)-piperidine-3-methanol and sesamol.

  • Oxidative Degradation Products: Exposure to oxidizing agents can lead to the formation of various oxidized derivatives.

  • N-Nitroso Paroxetine: This is a potential impurity that can form in the presence of nitrosating agents.

  • Paroxetine-Lactose Adduct: In solid dosage forms, paroxetine can react with excipients like lactose via the Maillard reaction to form adducts.

G Paroxetine Paroxetine Hydrolysis_Product Ether Cleavage Product ((3S,4R)-4-(4-F-Ph)-piperidine-3-methanol) Paroxetine->Hydrolysis_Product Degradation (Acid/Base) Grignard_Step Grignard Intermediate Alkoxy_Impurity Alkoxy Impurity (Defluorination + Alkoxylation) Grignard_Step->Alkoxy_Impurity Side Reaction Reduction_Step Resolved Ester Desfluoro_Impurity Desfluoro Paroxetine (Defluorination) Reduction_Step->Desfluoro_Impurity Side Reaction Demethylation_Step N-Methyl Paroxetine N_Methyl_Impurity N-Methyl Paroxetine (Incomplete Demethylation) Demethylation_Step->N_Methyl_Impurity Incomplete Reaction

Caption: Formation pathways for key process-related and degradation impurities of Paroxetine.

Data on Key Intermediates and Impurities

The following tables summarize the key chemical entities involved in the synthesis and impurity profile of this compound.

Table 1: Key Intermediates in Paroxetine Synthesis

Intermediate NameMolecular FormulaRole in Synthesis
ArecolineC₈H₁₃NO₂Starting Material
1-Methyl-3-carbomethoxy-4-(4'-fluorophenyl)piperidineC₁₄H₁₈FNO₂Product of Grignard Reaction
(-)-trans-4-(4'-Fluorophenyl)-3-hydroxymethyl-1-methylpiperidineC₁₃H₁₈FNOKey resolved alcohol intermediate (Carbinol)
N-Methyl ParoxetineC₂₀H₂₂FNO₃Penultimate intermediate before N-demethylation
Paroxetine BaseC₁₉H₂₀FNO₃Final API free base

Table 2: Common Impurities in this compound

Impurity NameMolecular FormulaTypeFormation Pathway
Alkoxy Paroxetine (e.g., Methoxy)C₂₀H₂₃NO₄Process-RelatedNucleophilic substitution of fluorine on the phenyl ring by an alkoxide.
Desfluoro ParoxetineC₁₉H₂₁NO₃Process-RelatedReductive cleavage of the C-F bond during the LiAlH₄ reduction step.
N-Methyl ParoxetineC₂₀H₂₂FNO₃Process-RelatedIncomplete N-demethylation of the penultimate intermediate.
(3S, 4R)-4-(4-Fluorophenyl)-Piperidine-3-MethanolC₁₂H₁₆FNOProcess/DegradationUnreacted intermediate or product of ether cleavage under acidic conditions.
N-Nitroso ParoxetineC₁₉H₁₉FN₂O₄DegradationReaction of the secondary amine with nitrosating agents.
Dimeric ParoxetineC₃₉H₄₀F₂N₂O₆Process-RelatedPotential side reaction involving a formaldehyde equivalent.

Experimental Protocols

Protocol 1: Synthesis of Paroxetine Base (Illustrative)
  • Step 1: Grignard Reaction: A solution of arecoline (1 equivalent) in a suitable anhydrous solvent (e.g., toluene) is added dropwise to a stirred solution of 4-fluorophenylmagnesium bromide (2 equivalents) in diethyl ether at a low temperature (-10 to -5 °C) under a nitrogen atmosphere. The reaction is stirred for 1-2 hours and then quenched by the addition of aqueous acid (e.g., HCl). The aqueous phase containing the product is separated for further processing.

  • Step 2: Reduction of the Ester: The resolved (-)-trans ester intermediate is dissolved in anhydrous tetrahydrofuran (THF) and added slowly to a suspension of lithium aluminum hydride (LiAlH₄) in THF at 0 °C. The mixture is then refluxed for several hours. After cooling, the reaction is carefully quenched with water and aqueous sodium hydroxide. The organic layer is separated, dried, and the solvent is evaporated to yield the crude carbinol.

  • Step 3: N-Demethylation: The N-methyl paroxetine intermediate is dissolved in a solvent like toluene. Phenyl chloroformate is added, and the mixture is heated. After the reaction is complete, the mixture is worked up to isolate the carbamate intermediate. The carbamate is then hydrolyzed, typically using a base like potassium hydroxide in an alcoholic solvent, to yield the paroxetine free base.

Protocol 2: Preparation of this compound
  • The crude paroxetine base is dissolved in ethanol at an elevated temperature (e.g., 60 °C).

  • Methanesulfonic acid (approximately 1 equivalent) is added slowly to the stirred solution.

  • The solution is then cooled gradually to room temperature and further to 0-5 °C to induce crystallization. Seeding with a small crystal of this compound may be performed to facilitate this process.

  • The mixture is stirred at low temperature for a period to ensure complete precipitation.

  • The resulting solid is collected by filtration, washed with cold ethanol, and dried under vacuum to yield this compound.

Protocol 3: HPLC Method for Impurity Profiling

A robust high-performance liquid chromatography (HPLC) method is essential for separating and quantifying paroxetine from its related compounds and degradation products.

Table 3: Example HPLC Method Parameters

ParameterSpecification
Column C18 (e.g., 250 mm x 4.6 mm, 5 µm particle size)
Mobile Phase A gradient mixture of an aqueous buffer (e.g., 10 mM ammonium formate) and an organic modifier (e.g., acetonitrile).
Flow Rate 1.0 mL/min
Detection UV spectrophotometer at a wavelength of 220 nm.
Column Temp. 30 °C
Injection Vol. 10 µL
Diluent Mobile phase or a mixture of water and acetonitrile.

Conclusion

The synthesis of this compound is a complex process that requires precise control over reaction conditions to ensure the desired stereochemistry and minimize the formation of impurities. A thorough understanding of the synthetic pathway, potential side reactions, and degradation pathways is paramount for the development of a robust manufacturing process. The implementation of sensitive analytical techniques, such as the HPLC method detailed here, is critical for monitoring and controlling impurities, thereby guaranteeing the production of high-quality, safe, and effective this compound for therapeutic use. This guide provides a foundational framework for researchers and drug development professionals engaged in the synthesis and analysis of this important antidepressant medication.

In-Vitro Characterization of Paroxetine Mesylate Binding Affinity: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the in-vitro characterization of paroxetine mesylate's binding affinity, with a primary focus on its interaction with the serotonin transporter (SERT). Paroxetine, a potent and selective serotonin reuptake inhibitor (SSRI), is a widely prescribed medication for the treatment of major depressive disorder, anxiety disorders, and other psychiatric conditions.[1][2][3] Its therapeutic efficacy is intrinsically linked to its high-affinity binding to SERT, which blocks the reuptake of serotonin from the synaptic cleft, thereby enhancing serotonergic neurotransmission.[1][4] This document outlines the quantitative binding data, detailed experimental methodologies for its characterization, and the relevant signaling pathways.

Quantitative Binding Affinity of Paroxetine

Paroxetine exhibits a remarkably high affinity and selectivity for the human serotonin transporter (hSERT).[4][5] In-vitro radioligand binding studies have consistently demonstrated its potent interaction with SERT, with reported dissociation constant (Kd) and inhibition constant (Ki) values in the low nanomolar to picomolar range.[6][7][8][9] This high affinity underscores its efficacy as an SSRI. In contrast, paroxetine displays significantly lower affinity for other monoamine transporters, such as the norepinephrine transporter (NET) and the dopamine transporter (DAT), as well as for various other neurotransmitter receptors, highlighting its selective pharmacological profile.[4][9][10]

The following table summarizes the in-vitro binding affinity of paroxetine for its primary target and key off-targets.

TargetLigand/AssaySpeciesKi (nM)Kd (nM)IC50 (nM)Reference
Serotonin Transporter (SERT)[3H]ParoxetineHuman0.04 - 0.080.140.90 - 5.4[5][11][12][13]
Serotonin Transporter (SERT)Rat0.311[5]
Norepinephrine Transporter (NET)[3H]-l-NA350[6]
Dopamine Transporter (DAT)[3H]-DA1100[6]
Muscarinic Acetylcholine Receptor42[6]
5-HT1A ReceptorHuman>1000[6]
5-HT2A Receptor>1000[6]
α1-Adrenoceptor>1000[6]
α2-Adrenoceptor>1000[6]
β-Adrenoceptor>1000[6]
D2 Receptor>1000[6]
H1 Receptor>1000[6]

Experimental Protocol: Radioligand Binding Assay for Paroxetine at SERT

The determination of paroxetine's binding affinity for SERT is typically achieved through competitive radioligand binding assays. This method measures the ability of unlabeled paroxetine to displace a radiolabeled ligand that specifically binds to SERT. A commonly used radioligand for this purpose is [3H]paroxetine itself, owing to its high affinity and specificity.

Materials and Reagents
  • Membrane Preparation: Cell membranes expressing the human serotonin transporter (hSERT). This can be from stably transfected cell lines (e.g., HEK293, CHO cells) or from native tissue sources rich in SERT (e.g., human platelets, brain tissue).

  • Radioligand: [3H]Paroxetine.

  • Unlabeled Ligand: this compound.

  • Assay Buffer: e.g., 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, pH 7.4.

  • Non-specific Binding Control: A high concentration of a non-radiolabeled SERT ligand (e.g., fluoxetine, sertraline) to determine non-specific binding.

  • Glass Fiber Filters: To separate bound from free radioligand.

  • Scintillation Cocktail and Counter: For detection of radioactivity.

Procedure
  • Membrane Preparation:

    • Homogenize cells or tissues in ice-cold lysis buffer.

    • Centrifuge the homogenate at low speed to remove nuclei and cellular debris.

    • Centrifuge the resulting supernatant at high speed to pellet the membranes.

    • Wash the membrane pellet with fresh buffer and resuspend in assay buffer.

    • Determine the protein concentration of the membrane preparation (e.g., using a BCA or Bradford assay).

  • Assay Setup:

    • Perform the assay in 96-well plates.

    • To each well, add the following in order:

      • Assay buffer.

      • A fixed concentration of [3H]paroxetine (typically at or near its Kd value).

      • Increasing concentrations of unlabeled this compound (for the competition curve).

      • For total binding wells, add assay buffer instead of unlabeled ligand.

      • For non-specific binding wells, add a saturating concentration of a non-radiolabeled SERT ligand.

      • Initiate the binding reaction by adding the membrane preparation.

  • Incubation:

    • Incubate the plates at a specific temperature (e.g., room temperature or 37°C) for a sufficient period to reach equilibrium.

  • Filtration:

    • Rapidly terminate the binding reaction by filtering the contents of each well through glass fiber filters using a cell harvester. This separates the membrane-bound radioligand from the free radioligand.

    • Wash the filters multiple times with ice-cold wash buffer to remove any unbound radioligand.

  • Detection:

    • Place the filters in scintillation vials, add scintillation cocktail, and quantify the radioactivity using a scintillation counter.

  • Data Analysis:

    • Calculate specific binding by subtracting non-specific binding from total binding.

    • Plot the specific binding as a function of the log concentration of unlabeled paroxetine.

    • Fit the data to a one-site competition model using non-linear regression analysis to determine the IC50 value (the concentration of unlabeled paroxetine that inhibits 50% of the specific binding of the radioligand).

    • Calculate the inhibition constant (Ki) using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Visualizations

Experimental Workflow for Radioligand Binding Assay

G cluster_prep Membrane Preparation cluster_assay Binding Assay cluster_analysis Data Analysis prep1 Cell/Tissue Homogenization prep2 Low-Speed Centrifugation prep1->prep2 prep3 High-Speed Centrifugation prep2->prep3 prep4 Membrane Resuspension prep3->prep4 assay1 Add Radioligand, Unlabeled Ligand, and Membranes prep4->assay1 assay2 Incubation to Equilibrium assay1->assay2 assay3 Filtration to Separate Bound/Free Ligand assay2->assay3 analysis1 Scintillation Counting assay3->analysis1 analysis2 Calculate Specific Binding analysis1->analysis2 analysis3 Generate Competition Curve (IC50) analysis2->analysis3 analysis4 Calculate Ki (Cheng-Prusoff) analysis3->analysis4

Caption: Workflow of a competitive radioligand binding assay.

Serotonin Reuptake Inhibition by Paroxetine

G cluster_synapse Synaptic Cleft cluster_presynaptic Presynaptic Neuron cluster_postsynaptic Postsynaptic Neuron serotonin Serotonin (5-HT) sert SERT serotonin->sert Reuptake receptor 5-HT Receptors serotonin->receptor Binding paroxetine Paroxetine paroxetine->sert Inhibition signal Signal Transduction receptor->signal Activation

Caption: Mechanism of paroxetine action at the synapse.

References

Paroxetine Mesylate: A Comprehensive Technical Guide to its Crystal Structure and Polymorphism

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Paroxetine, a selective serotonin reuptake inhibitor (SSRI), is a widely prescribed medication for the treatment of various depressive and anxiety disorders. While the hydrochloride salt has been extensively studied, the mesylate salt of paroxetine offers distinct physicochemical properties that are advantageous for pharmaceutical development. This in-depth technical guide provides a comprehensive overview of the crystal structure and polymorphic landscape of paroxetine mesylate. It consolidates available quantitative data, details experimental protocols for characterization, and explores the history of its polymorphic forms.

Introduction

This compound, chemically known as (-)-trans-4R-(4'-fluorophenyl)-3S-[(3',4'-methylenedioxyphenoxy)methyl]piperidine mesylate, is the mesylate salt of the active pharmaceutical ingredient paroxetine. The choice of a salt form is a critical step in drug development, influencing properties such as solubility, stability, and bioavailability. This compound is marketed under the trade name Pexeva® and is indicated for the treatment of major depressive disorder, obsessive-compulsive disorder, panic disorder, and generalized anxiety disorder.[1]

Understanding the solid-state chemistry of an active pharmaceutical ingredient (API) is paramount for ensuring consistent quality, efficacy, and manufacturability of the final drug product. Polymorphism, the ability of a compound to exist in two or more crystalline forms with different arrangements of molecules in the crystal lattice, can significantly impact the physicochemical properties of a drug. This guide delves into the known crystalline forms of this compound, presenting the available data in a structured format and providing insights into the analytical techniques employed for their characterization.

Crystalline Forms of this compound

Current scientific literature and patent information suggest the existence of a single stable crystalline form of this compound, commonly designated as Form A.[2] While historical patent litigation between Synthon and SmithKline Beecham (SB) alluded to the possibility of a second polymorph, subsequent legal and scientific consensus indicates that the differences in initial characterization data were likely due to measurement variability rather than true polymorphism. The consistently produced and stable form is that which was characterized by SmithKline Beecham.[3][4]

This compound Form A

This compound Form A is an anhydrous crystalline solid.[2] The prescribing information for Pexeva® states a melting point range of 147°C to 150°C for this compound.[5]

Table 1: Crystallographic and Thermal Data for this compound Form A

ParameterValueReference
Crystal System Not explicitly reported in public literature.-
Space Group Not explicitly reported in public literature.-
Unit Cell Parameters Not explicitly reported in public literature.-
Melting Point 147°C - 150°C[5]
DSC Onset Temperature Approx. 159°C (from a related hydrochloride form patent)

Experimental Protocols for Characterization

The characterization of the solid-state properties of this compound relies on a combination of thermo-analytical and spectroscopic techniques. The following sections detail the typical experimental methodologies used.

X-Ray Powder Diffraction (XRPD)

XRPD is a fundamental technique for the identification and characterization of crystalline materials. The unique diffraction pattern of a crystalline solid serves as its "fingerprint."

Methodology:

  • Sample Preparation: A small amount of the this compound powder is gently packed into a sample holder. Care is taken to minimize preferred orientation of the crystals, which can be achieved by back-loading the sample or using a low-pressure press. For formulated products, the tablet may be ground to a fine powder.[6]

  • Instrumentation: A powder X-ray diffractometer equipped with a copper (Cu) Kα radiation source is typically used. The instrument is operated in Bragg-Brentano geometry.

  • Data Collection: The sample is scanned over a 2θ range of approximately 2° to 40°, with a step size of 0.02° and a dwell time of 1-2 seconds per step.[7]

  • Data Analysis: The resulting diffractogram, a plot of intensity versus 2θ angle, is analyzed for the position and relative intensities of the diffraction peaks. This pattern is then compared to reference patterns to identify the crystalline form.

Diagram 1: Experimental Workflow for XRPD Analysis

XRPD_Workflow cluster_prep Sample Preparation cluster_analysis XRPD Analysis cluster_data Data Processing & Interpretation start This compound Powder prep Pack into Sample Holder start->prep instrument X-Ray Diffractometer (Cu Kα radiation) prep->instrument scan Scan 2θ range (e.g., 2-40°) instrument->scan pattern Generate Diffractogram (Intensity vs. 2θ) scan->pattern analysis Peak Analysis (Position & Intensity) pattern->analysis identification Identify Crystalline Form analysis->identification

Caption: Workflow for the characterization of this compound by XRPD.

Differential Scanning Calorimetry (DSC)

DSC is a thermal analysis technique that measures the difference in the amount of heat required to increase the temperature of a sample and a reference as a function of temperature. It is used to determine the melting point, enthalpy of fusion, and to detect polymorphic transitions.

Methodology:

  • Sample Preparation: A small amount of this compound (typically 2-5 mg) is accurately weighed into an aluminum DSC pan. The pan is then hermetically sealed.[8]

  • Instrumentation: A calibrated differential scanning calorimeter is used. An empty, sealed aluminum pan is used as a reference.

  • Data Collection: The sample and reference are heated at a constant rate, typically 10°C/min, under a nitrogen purge. The heat flow to the sample is monitored as a function of temperature.[9]

  • Data Analysis: The resulting thermogram shows endothermic (heat absorbing) and exothermic (heat releasing) events. The melting of a crystalline solid is observed as an endothermic peak. The onset temperature of this peak is taken as the melting point, and the area under the peak is proportional to the enthalpy of fusion.

Diagram 2: Experimental Workflow for DSC Analysis

DSC_Workflow cluster_prep Sample Preparation cluster_analysis DSC Analysis cluster_data Data Processing & Interpretation start This compound Sample weigh Weigh 2-5 mg into Aluminum Pan start->weigh seal Hermetically Seal Pan weigh->seal instrument Differential Scanning Calorimeter seal->instrument heat Heat at a constant rate (e.g., 10°C/min) instrument->heat thermogram Generate Thermogram (Heat Flow vs. Temp) heat->thermogram analysis Analyze Endotherms/ Exotherms thermogram->analysis determination Determine Melting Point & Enthalpy of Fusion analysis->determination

Caption: Workflow for the thermal analysis of this compound by DSC.

Polymorphic Landscape and Historical Context

The discussion of polymorphism in this compound is intrinsically linked to the patent history of the compound. In the late 1990s, both Synthon and SmithKline Beecham filed patents for crystalline this compound.[4] The characterization data, particularly the infrared (IR) spectra, presented in these patents were different, leading to the initial belief of two distinct polymorphs.

However, extensive litigation and further scientific investigation revealed that the discrepancies were likely due to analytical artifacts and that only one crystalline form was being consistently produced.[3][10] This stable form is what is now recognized as Form A. The "disappearing polymorph" scenario, where one polymorphic form seemingly vanishes and is replaced by a more stable form, has been documented for other pharmaceutical compounds and highlights the critical importance of robust and reproducible analytical characterization.

Diagram 3: Logical Relationship of Paroxetine Salts and Polymorphism

Paroxetine_Polymorphism cluster_paroxetine Paroxetine (API) cluster_hcl Paroxetine Hydrochloride cluster_mesylate This compound API Paroxetine Free Base HCl_Hemihydrate Form I (Hemihydrate) API->HCl_Hemihydrate Salt Formation HCl_Anhydrous Form II (Anhydrous) API->HCl_Anhydrous Mesylate_A Form A (Stable Anhydrate) API->Mesylate_A Salt Formation HCl_Hemihydrate->HCl_Anhydrous Interconversion Mesylate_Disputed Disputed Polymorph (Historical Data) Mesylate_A->Mesylate_Disputed Historical Discrepancy

Caption: Relationship between paroxetine salts and their polymorphic forms.

Conclusion

The solid-state chemistry of this compound is characterized by the existence of a single, stable crystalline form, designated as Form A. While the history of its characterization includes a period of uncertainty regarding the potential for polymorphism, the scientific and legal consensus points to a single anhydrous crystalline entity. The robust characterization of this form using techniques such as XRPD and DSC is crucial for ensuring the quality and consistency of this compound drug products. This guide provides a foundational understanding of the crystal structure and polymorphism of this compound for professionals in the pharmaceutical sciences, emphasizing the importance of thorough solid-state characterization in drug development. Further research and the public disclosure of more detailed crystallographic data would be beneficial for the scientific community.

References

An In-Depth Technical Guide to the Solubility and Stability of Paroxetine Mesylate

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility and stability characteristics of paroxetine mesylate, a selective serotonin reuptake inhibitor (SSRI). The information presented herein is intended to support research, formulation development, and analytical method development for this active pharmaceutical ingredient (API).

Physicochemical Properties of this compound

This compound is the methanesulfonate salt of paroxetine. The presence of the mesylate salt form can influence the physicochemical properties of the drug substance, including its solubility and stability profile, compared to other salt forms such as paroxetine hydrochloride.

Solubility Profile

The solubility of an API is a critical parameter that influences its bioavailability and formulation design. The solubility of this compound has been evaluated in various solvents.

Aqueous Solubility

This compound is reported to be highly soluble in water. One source indicates a solubility of greater than 1 g/mL, though detailed studies across a range of pH values are not extensively published for the mesylate salt specifically.[1] For the related hydrochloride salt, solubility is pH-dependent, with higher solubility in acidic conditions.[2] It is reasonable to expect a similar pH-dependent solubility profile for this compound due to the basic nature of the paroxetine molecule.

Organic Solvent Solubility

Quantitative solubility data for this compound in a range of organic solvents is not widely available in the public domain. However, data for the hydrochloride salt can provide some guidance for solvent selection in analytical and formulation development.

Table 1: Solubility of Paroxetine Salts in Various Solvents

SolventParoxetine SaltSolubilityReference
WaterMesylate> 1 g/mL[1]
WaterHydrochloride Hemihydrate5.4 mg/mL[3]
Dimethyl Sulfoxide (DMSO)Hydrochloride~20 mg/mL[4]
Dimethylformamide (DMF)Hydrochloride~33 mg/mL[4]
EthanolHydrochloride~20 mg/mL[4]
PBS (pH 7.0) with 10% DMFHydrochloride~0.09 mg/mL[4]

Stability Profile

The stability of this compound is a key consideration for its storage, formulation, and handling. Stability studies are conducted under various stress conditions to understand its degradation pathways and to establish a suitable shelf-life.

Solid-State Stability

The solid-state stability of amorphous this compound has been investigated. Studies on solid dispersions of amorphous this compound have shown that it can be stable for at least 48 hours at 60°C and 75% relative humidity when formulated with suitable polymers.[5] This suggests that with appropriate formulation strategies, the amorphous form of this compound can be stabilized.

Solution Stability and Forced Degradation

Forced degradation studies on paroxetine hydrochloride have provided insight into the degradation pathways of the paroxetine molecule, which are expected to be similar for the mesylate salt. These studies are crucial for the development of stability-indicating analytical methods.

Paroxetine is known to be labile to acid and base hydrolysis.[6] Under acidic conditions, degradation can occur, while in alkaline conditions, other degradation products may be formed. Oxidative degradation is another potential pathway that needs to be considered.

Table 2: Summary of Forced Degradation Studies on Paroxetine (Inferred from Hydrochloride Salt Studies)

Stress ConditionObservationsPotential DegradantsReference
Acidic HydrolysisGradual degradation observed upon heating in 0.1M HCl.Formation of degradation products at different retention times.[6]
Basic HydrolysisDegradation is expected.Specific degradation products need to be characterized.[6]
OxidativePotential for degradation in the presence of oxidizing agents.Oxidative degradation products.[7]
ThermalAmorphous form is stable for at least 48 hours at 60°C/75% RH in a solid dispersion.Crystalline form may exhibit different thermal stability.[5]
PhotolyticPotential for degradation upon exposure to light.Photodegradation products.[8]

Experimental Protocols

Equilibrium Solubility Determination

The following protocol is a general guideline for determining the equilibrium solubility of this compound.

Objective: To determine the equilibrium solubility of this compound in various aqueous and organic solvents.

Materials:

  • This compound API

  • Selected solvents (e.g., water, phosphate buffers of different pH, ethanol, methanol, acetonitrile)

  • Vials with screw caps

  • Shaking incubator or orbital shaker

  • Centrifuge

  • HPLC system with UV detector

  • Syringe filters (0.45 µm)

Procedure:

  • Add an excess amount of this compound to a known volume of the selected solvent in a vial.

  • Seal the vials and place them in a shaking incubator set at a constant temperature (e.g., 25°C or 37°C).

  • Agitate the samples for a predetermined period (e.g., 24, 48, or 72 hours) to ensure equilibrium is reached.

  • After the incubation period, centrifuge the samples to separate the undissolved solid.

  • Carefully withdraw an aliquot of the supernatant and filter it through a 0.45 µm syringe filter.

  • Dilute the filtered solution with a suitable solvent to a concentration within the calibration range of the analytical method.

  • Quantify the concentration of this compound in the diluted solution using a validated HPLC method.

  • Calculate the equilibrium solubility in mg/mL or other appropriate units.

G cluster_workflow Experimental Workflow: Equilibrium Solubility A Add excess this compound to solvent B Equilibrate at constant temperature with agitation A->B C Separate solid and liquid phases (centrifugation) B->C D Filter supernatant C->D E Dilute sample D->E F Quantify by HPLC E->F G Calculate solubility F->G

Equilibrium solubility determination workflow.

Stability-Indicating HPLC Method

The following is a representative stability-indicating HPLC method adapted from published methods for paroxetine hydrochloride, which can be optimized for this compound.[6][9][10]

Objective: To develop and validate an HPLC method for the quantification of this compound and its degradation products in the presence of each other.

Chromatographic Conditions:

  • Column: C18 column (e.g., 250 mm x 4.6 mm, 5 µm)

  • Mobile Phase: A mixture of an aqueous buffer (e.g., 10mM ammonium formate or phosphate buffer at a controlled pH) and an organic modifier (e.g., acetonitrile or methanol) in an isocratic or gradient elution mode. A common starting point could be a 50:50 (v/v) ratio of buffer to acetonitrile.[10]

  • Flow Rate: 1.0 mL/min

  • Detection Wavelength: 220 nm or 295 nm[10][11]

  • Injection Volume: 10-20 µL

  • Column Temperature: Ambient or controlled (e.g., 30°C)

Method Validation (as per ICH Q2(R1) guidelines):

  • Specificity: Demonstrate that the method can unequivocally assess the analyte in the presence of its degradation products, impurities, and excipients. This is typically done by analyzing stressed samples.

  • Linearity: Establish a linear relationship between the concentration of the analyte and the detector response over a defined range.

  • Accuracy: Determine the closeness of the test results obtained by the method to the true value. This is often assessed by recovery studies of spiked samples.

  • Precision: Evaluate the variability of the results at the intra-day (repeatability) and inter-day (intermediate precision) levels.

  • Limit of Detection (LOD) and Limit of Quantitation (LOQ): Determine the lowest concentration of the analyte that can be reliably detected and quantified, respectively.

  • Robustness: Assess the method's capacity to remain unaffected by small, deliberate variations in method parameters.

Paroxetine's Mechanism of Action: Serotonin Reuptake Inhibition

Paroxetine is a potent and selective inhibitor of the serotonin (5-hydroxytryptamine; 5-HT) transporter (SERT). By blocking the reuptake of serotonin from the synaptic cleft back into the presynaptic neuron, paroxetine increases the concentration of serotonin available to bind to postsynaptic receptors, thereby enhancing serotonergic neurotransmission. This is believed to be the primary mechanism underlying its antidepressant and anxiolytic effects.

G cluster_pathway Signaling Pathway: Paroxetine's Mechanism of Action presynaptic Presynaptic Neuron synaptic_cleft Synaptic Cleft presynaptic->synaptic_cleft Release of 5-HT postsynaptic Postsynaptic Neuron signal Downstream Signaling postsynaptic->signal Neuronal Response sert Serotonin Transporter (SERT) synaptic_cleft->sert 5-HT Reuptake receptor 5-HT Receptor synaptic_cleft->receptor 5-HT Binding serotonin Serotonin (5-HT) sert->presynaptic paroxetine This compound paroxetine->sert Inhibition receptor->postsynaptic

References

Spectroscopic Analysis of Paroxetine Mesylate: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the spectroscopic analysis of paroxetine mesylate, a selective serotonin reuptake inhibitor (SSRI) widely used in the treatment of depressive and anxiety disorders. This document details the application of Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) for the characterization of this active pharmaceutical ingredient (API).

Introduction to this compound

This compound is the methanesulfonate salt of paroxetine. From a chemical perspective, paroxetine is identified as (-)-(3S,4R)-3-[(2H-1,3-benzodioxol-5-yloxy)methyl]-4-(4-fluorophenyl)piperidine. The mesylate salt has the empirical formula C₁₉H₂₀FNO₃·CH₃SO₃H and a molecular weight of 425.5 g/mol (329.4 g/mol as the free base)[1]. Paroxetine functions by selectively inhibiting the reuptake of serotonin (5-HT) at the presynaptic neuron by blocking the serotonin transporter (SERT)[2][3][4]. This action leads to an increased concentration of serotonin in the synaptic cleft, enhancing serotonergic neurotransmission[2].

Spectroscopic Data

The following sections summarize the key spectroscopic data for the characterization of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful technique for elucidating the molecular structure of this compound.

Table 1: Predicted ¹H NMR Chemical Shifts for Paroxetine

Chemical Shift (ppm)MultiplicityAssignment
~7.0-7.3MultipletAromatic protons (fluorophenyl group)
~6.7-6.9MultipletAromatic protons (benzodioxole group)
~5.9SingletMethylene protons (-O-CH₂-O-) of benzodioxole
~3.5-4.2MultipletMethylene and methine protons of the piperidine ring and the -CH₂-O- linker
~2.8-3.2MultipletMethylene protons of the piperidine ring
~2.7SingletMethyl protons of the mesylate group (CH₃SO₃H)

Note: Predicted values are based on the general structure of paroxetine and typical chemical shift ranges. Actual values may vary depending on the solvent and experimental conditions.

¹³C NMR (Carbon-13 NMR): The ¹³C NMR spectrum provides information on the carbon framework of the molecule.

Table 2: Predicted ¹³C NMR Chemical Shifts for Paroxetine

Chemical Shift (ppm)Assignment
~161-164C-F of fluorophenyl group (ipso-carbon)
~115-135Aromatic carbons (fluorophenyl and benzodioxole groups)
~101Methylene carbon (-O-CH₂-O-) of benzodioxole
~68-72Methylene carbon of the -CH₂-O- linker
~40-55Methylene and methine carbons of the piperidine ring
~39Methyl carbon of the mesylate group (CH₃SO₃H)

Note: Predicted values are based on the general structure of paroxetine and typical chemical shift ranges.

Infrared (IR) Spectroscopy

Fourier-Transform Infrared (FT-IR) spectroscopy is used to identify the functional groups present in this compound. The spectrum of paroxetine hydrochloride shows characteristic N-H stretching between 3300 to 3400 cm⁻¹, and C-H and CH₂ stretching between 2800 to 2900 cm⁻¹[5]. The fingerprint region (600 to 1400 cm⁻¹) contains a complex pattern of peaks unique to the molecule's structure[5]. The mesylate salt will also exhibit strong absorptions characteristic of the sulfonate group.

Table 3: Characteristic FT-IR Absorption Bands for this compound

Wavenumber (cm⁻¹)Functional Group Assignment
~3300-3400N-H stretch (secondary amine)
~3100-3000Aromatic C-H stretch
~2900-2800Aliphatic C-H stretch
~1600, ~1500, ~1450Aromatic C=C stretching
~1250-1200Aryl ether C-O stretch
~1200-1150 & ~1050-1000S=O stretch (sulfonate)
~1040C-N stretch
~1100-1000C-F stretch

Note: These are approximate ranges and specific peak positions can vary.

Mass Spectrometry (MS)

Electrospray Ionization Mass Spectrometry (ESI-MS) is a soft ionization technique used to determine the molecular weight and fragmentation pattern of this compound. In positive ion mode, the protonated molecule [M+H]⁺ of the paroxetine free base is observed at an m/z of approximately 330.17[6].

Table 4: Key Mass Spectrometry Data for Paroxetine

m/z ValueAssignment
426.1[M+H]⁺ of this compound
330.1[M+H]⁺ of Paroxetine (free base)
192.1Fragment ion corresponding to the fluorophenylpiperidine moiety[6]
70.0Characteristic fragment of the piperidine ring

Note: Fragmentation patterns can be complex and dependent on the collision energy used in MS/MS experiments.

Experimental Protocols

The following are detailed methodologies for the spectroscopic analysis of this compound.

NMR Spectroscopy Protocol

Objective: To obtain high-resolution ¹H and ¹³C NMR spectra of this compound.

Materials and Equipment:

  • This compound sample

  • Deuterated solvent (e.g., DMSO-d₆, CDCl₃, or D₂O)

  • NMR tubes

  • NMR spectrometer (e.g., 400 MHz or higher)

Procedure:

  • Sample Preparation: Accurately weigh approximately 5-10 mg of this compound and dissolve it in approximately 0.6-0.7 mL of a suitable deuterated solvent in a clean, dry vial.

  • Transfer to NMR Tube: Transfer the solution to a 5 mm NMR tube.

  • Spectrometer Setup:

    • Insert the NMR tube into the spectrometer's probe.

    • Lock the spectrometer onto the deuterium signal of the solvent.

    • Shim the magnetic field to achieve optimal homogeneity.

    • Tune and match the probe for both ¹H and ¹³C frequencies.

  • ¹H NMR Acquisition:

    • Acquire a single-pulse ¹H NMR spectrum.

    • Set appropriate parameters, including pulse width (e.g., 30-90 degrees), relaxation delay (e.g., 1-5 seconds), and number of scans (typically 8-16 for good signal-to-noise).

  • ¹³C NMR Acquisition:

    • Acquire a proton-decoupled ¹³C NMR spectrum.

    • Use a standard pulse sequence (e.g., zgpg30).

    • Set appropriate parameters, including a longer relaxation delay (e.g., 2-10 seconds) and a larger number of scans (e.g., 1024 or more) due to the lower natural abundance of ¹³C.

  • Data Processing:

    • Apply Fourier transformation to the acquired free induction decays (FIDs).

    • Phase correct the spectra.

    • Calibrate the chemical shift scale using the residual solvent peak as an internal reference.

    • Integrate the peaks in the ¹H spectrum and pick peaks in both spectra.

FT-IR Spectroscopy Protocol

Objective: To obtain the infrared absorption spectrum of solid this compound.

Materials and Equipment:

  • This compound sample

  • FT-IR spectrometer with an Attenuated Total Reflectance (ATR) accessory

  • Spatula

  • Cleaning solvent (e.g., isopropanol) and wipes

Procedure:

  • Background Spectrum: Record a background spectrum of the clean, empty ATR crystal. This will be automatically subtracted from the sample spectrum.

  • Sample Application: Place a small amount of the this compound powder directly onto the ATR crystal.

  • Apply Pressure: Use the pressure clamp of the ATR accessory to ensure good contact between the sample and the crystal.

  • Spectrum Acquisition:

    • Acquire the sample spectrum.

    • Typically, spectra are collected in the mid-IR range (4000-400 cm⁻¹)[7].

    • Set the resolution to 4 cm⁻¹ and co-add 16-32 scans to improve the signal-to-noise ratio[7].

  • Data Analysis:

    • Identify the wavenumbers of the major absorption peaks.

    • Correlate the observed peaks with known functional group absorptions.

  • Cleaning: Thoroughly clean the ATR crystal with a suitable solvent and a soft wipe after the measurement.

ESI-MS Protocol

Objective: To determine the mass-to-charge ratio of the molecular ion and major fragments of this compound.

Materials and Equipment:

  • This compound sample

  • HPLC-grade solvent (e.g., methanol or acetonitrile with 0.1% formic acid)

  • Mass spectrometer with an ESI source

  • Syringe pump or liquid chromatography (LC) system for sample introduction

Procedure:

  • Sample Preparation: Prepare a dilute solution of this compound (approximately 1-10 µg/mL) in the chosen solvent. High concentrations can lead to signal suppression and contamination of the instrument[8].

  • Instrument Setup:

    • Tune and calibrate the mass spectrometer according to the manufacturer's instructions.

    • Set the ESI source parameters, including capillary voltage (e.g., 3-5 kV), nebulizing gas pressure, and drying gas flow and temperature.

    • Operate in positive ion mode to detect the protonated molecule [M+H]⁺.

  • Sample Infusion: Introduce the sample solution into the ESI source at a constant flow rate (e.g., 5-10 µL/min) using a syringe pump.

  • MS Scan: Acquire a full scan mass spectrum over a relevant m/z range (e.g., 100-600 amu) to identify the molecular ion.

  • MS/MS Analysis (Optional):

    • Select the protonated molecular ion ([M+H]⁺ at m/z 426.1 for the mesylate salt or 330.1 for the free base) as the precursor ion.

    • Perform a product ion scan to generate a fragmentation spectrum.

    • Vary the collision energy to optimize the fragmentation pattern.

  • Data Analysis:

    • Identify the m/z of the molecular ion and major fragment ions.

    • Propose fragmentation pathways consistent with the observed spectrum.

Visualization of Pathways and Workflows

Signaling Pathway of Paroxetine

Paroxetine's primary mechanism of action involves the inhibition of the serotonin transporter (SERT), which is responsible for the reuptake of serotonin from the synaptic cleft into the presynaptic neuron.

Paroxetine_Mechanism cluster_presynaptic Presynaptic Neuron cluster_synaptic_cleft Synaptic Cleft cluster_postsynaptic Postsynaptic Neuron Serotonin_Vesicle Serotonin Vesicles SERT SERT (Serotonin Transporter) Serotonin_Cleft Serotonin (5-HT) Serotonin_Vesicle->Serotonin_Cleft Release Serotonin_Cleft->SERT Reuptake Receptor 5-HT Receptors Serotonin_Cleft->Receptor Binding Signal Neuronal Signal Transduction Receptor->Signal Paroxetine Paroxetine Paroxetine->SERT Inhibition

Caption: Mechanism of action of paroxetine.

Experimental Workflow for Spectroscopic Analysis

The following diagram illustrates the logical workflow for the comprehensive spectroscopic analysis of a this compound sample.

Spectroscopic_Workflow Start This compound Sample NMR NMR Analysis (¹H and ¹³C) Start->NMR IR FT-IR Analysis (ATR) Start->IR MS ESI-MS Analysis (Full Scan & MS/MS) Start->MS Data_Integration Data Integration and Structural Confirmation NMR->Data_Integration IR->Data_Integration MS->Data_Integration Report Final Report Data_Integration->Report

Caption: Workflow for spectroscopic analysis.

References

Methodological & Application

Application Note: Quantification of Paroxetine Mesylate in Human Plasma using High-Performance Liquid Chromatography (HPLC)

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

Paroxetine is a selective serotonin reuptake inhibitor (SSRI) widely prescribed for the treatment of major depressive disorder, obsessive-compulsive disorder, panic disorder, and other anxiety disorders.[1] Accurate quantification of paroxetine in plasma is crucial for pharmacokinetic studies, therapeutic drug monitoring, and bioequivalence studies. This application note provides a detailed protocol for the determination of paroxetine in human plasma using a robust and validated High-Performance Liquid Chromatography (HPLC) method. While this method has been developed and validated for paroxetine, it is readily adaptable for the quantification of paroxetine mesylate, as the chromatographic behavior is primarily determined by the paroxetine molecule.

Principle

This method utilizes reversed-phase HPLC coupled with UV or mass spectrometry detection for the separation and quantification of paroxetine from plasma samples. The protocol involves a sample preparation step to extract the analyte from the complex plasma matrix, followed by chromatographic separation and detection. An internal standard (IS) is used to ensure accuracy and precision.

Experimental Workflow

HPLC Workflow for Paroxetine Quantification cluster_sample_prep Sample Preparation cluster_hplc_analysis HPLC Analysis cluster_data_analysis Data Analysis plasma_sample Plasma Sample Collection add_is Addition of Internal Standard plasma_sample->add_is extraction Liquid-Liquid Extraction or Solid-Phase Extraction add_is->extraction evaporation Evaporation of Organic Solvent extraction->evaporation reconstitution Reconstitution in Mobile Phase evaporation->reconstitution injection Injection into HPLC System reconstitution->injection separation Chromatographic Separation injection->separation detection UV or MS/MS Detection separation->detection integration Peak Integration detection->integration calibration Calibration Curve Generation integration->calibration quantification Quantification of Paroxetine calibration->quantification Method Validation Parameters cluster_validation Method Validation linearity Linearity & Range accuracy Accuracy linearity->accuracy precision Precision (Intra-day & Inter-day) linearity->precision selectivity Selectivity & Specificity selectivity->linearity selectivity->accuracy recovery Extraction Recovery recovery->accuracy stability Stability (Freeze-thaw, Short-term, Long-term) stability->accuracy stability->precision

References

Application Note: A Validated UV Spectrophotometric Method for the Quantification of Paroxetine Mesylate

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This application note details a straightforward, cost-effective, and reproducible UV spectrophotometric method for the quantitative determination of paroxetine in its mesylate salt form. The method is developed and validated based on established principles for paroxetine analysis, demonstrating its suitability for routine quality control and analysis in pharmaceutical research and development. The procedure leverages the inherent UV absorbance of the paroxetine molecule and has been validated in accordance with International Conference on Harmonisation (ICH) Q2 (R1) guidelines, ensuring reliability and accuracy.

Introduction

Paroxetine, a selective serotonin reuptake inhibitor (SSRI), is a widely prescribed medication for the treatment of depressive and anxiety disorders. As with any active pharmaceutical ingredient (API), accurate and reliable analytical methods are crucial for its quantification in bulk drug and pharmaceutical dosage forms. While many published methods focus on the hydrochloride salt of paroxetine, the principles of UV spectrophotometry are directly applicable to other salt forms, such as paroxetine mesylate, as the chromophoric system resides in the paroxetine base. This document provides a comprehensive protocol for a validated UV spectrophotometric assay for this compound.

Principle

The method is based on the measurement of the absorbance of a this compound solution in a suitable solvent at its wavelength of maximum absorbance (λmax). The concentration of this compound in the solution is directly proportional to the absorbance, in accordance with the Beer-Lambert law.

Data Presentation

The following tables summarize the quantitative data for the validated UV spectrophotometric method for paroxetine analysis.

Table 1: Method Parameters

ParameterValueReference
InstrumentUV-Visible Spectrophotometer[1][2]
Wavelength of Maximum Absorbance (λmax)294 nm[1][2]
SolventMethanol[1][3]
Linearity Range10 - 60 µg/mL[1]
Correlation Coefficient (r²)> 0.999[1][3]

Table 2: Validation Summary

Validation ParameterResultReference
Accuracy (% Recovery) 98% - 102%[1]
Precision (% RSD)
- Intraday< 2%[2][3]
- Interday< 2%[2][3]
Limit of Detection (LOD) 0.206 µg/mL[1]
Limit of Quantitation (LOQ) 0.625 µg/mL[1][4]
Specificity No interference from common excipients[5]

Experimental Protocols

Materials and Reagents
  • This compound reference standard

  • Methanol (AR grade)

  • Distilled water

  • Volumetric flasks

  • Pipettes

  • UV-Visible Spectrophotometer

  • Analytical balance

Preparation of Standard Stock Solution
  • Accurately weigh 10 mg of this compound reference standard.

  • Transfer the weighed standard into a 100 mL volumetric flask.

  • Dissolve the standard in approximately 70 mL of methanol.

  • Sonicate for 10 minutes to ensure complete dissolution.

  • Make up the volume to 100 mL with methanol. This will give a standard stock solution of 100 µg/mL.

Determination of Wavelength of Maximum Absorbance (λmax)
  • Pipette 5 mL of the standard stock solution into a 10 mL volumetric flask and dilute to the mark with methanol to obtain a concentration of 50 µg/mL.

  • Scan the resulting solution from 400 nm to 200 nm using a UV-Visible spectrophotometer with methanol as a blank.

  • The wavelength at which the maximum absorbance is observed is the λmax. For paroxetine in methanol, this is expected to be approximately 294 nm.[1][4][2]

Preparation of Calibration Curve
  • From the standard stock solution (100 µg/mL), prepare a series of dilutions in methanol to obtain concentrations in the linear range (e.g., 10, 20, 30, 40, 50, and 60 µg/mL).[1][4][3]

  • Measure the absorbance of each dilution at the determined λmax (294 nm) against a methanol blank.

  • Plot a graph of absorbance versus concentration.

  • Determine the correlation coefficient (r²) and the regression equation (y = mx + c).

Preparation of Sample Solution (from a hypothetical tablet formulation)
  • Weigh and finely powder 20 tablets.

  • Accurately weigh a quantity of the powder equivalent to 10 mg of this compound and transfer it to a 100 mL volumetric flask.[3]

  • Add approximately 70 mL of methanol and sonicate for 15 minutes to ensure complete extraction of the drug.

  • Make up the volume to 100 mL with methanol and mix well.

  • Filter the solution through a suitable filter paper, discarding the first few mL of the filtrate.[3]

  • Dilute the filtrate with methanol to obtain a concentration within the calibration range.

Assay of this compound in the Sample
  • Measure the absorbance of the final sample solution at 294 nm against a methanol blank.

  • Calculate the concentration of this compound in the sample solution using the regression equation from the calibration curve.

  • Calculate the amount of this compound in the tablet formulation.

Method Validation Protocols

The developed method should be validated according to ICH Q2 (R1) guidelines.

Linearity

The linearity of the method is determined by analyzing a series of at least five concentrations of the reference standard across the specified range (10-60 µg/mL).[1][3] The correlation coefficient of the calibration curve should be ≥ 0.999.[1]

Accuracy

Accuracy is determined by the standard addition method.[1] A known amount of the standard drug is added to the pre-analyzed sample solution at three different levels (e.g., 80%, 100%, and 120% of the sample concentration). The percentage recovery is then calculated. The mean percentage recovery should be within 98-102%.[1]

Precision
  • Repeatability (Intra-day Precision): The precision of the method is assessed by analyzing six replicate samples of the same concentration on the same day. The relative standard deviation (%RSD) should be less than 2%.

  • Intermediate Precision (Inter-day Precision): This is determined by analyzing the same sample on two different days by different analysts. The %RSD should be less than 2%.

Limit of Detection (LOD) and Limit of Quantitation (LOQ)

LOD and LOQ are calculated based on the standard deviation of the response and the slope of the calibration curve.

  • LOD = 3.3 × (σ/S)

  • LOQ = 10 × (σ/S) Where σ is the standard deviation of the y-intercepts of regression lines and S is the slope of the calibration curve.

Specificity

The specificity of the method is evaluated by analyzing a placebo solution (containing all the excipients except the active drug) to check for any interference at the λmax of the drug.

Experimental Workflow and Signaling Pathway Diagrams

logical_relationship cluster_method_development Method Development cluster_method_validation Method Validation (ICH Q2 R1) cluster_application Application solvent_selection Solvent Selection (Methanol) lambda_max λmax Determination (294 nm) solvent_selection->lambda_max conc_range Concentration Range (10-60 µg/mL) lambda_max->conc_range linearity Linearity conc_range->linearity accuracy Accuracy conc_range->accuracy precision Precision conc_range->precision specificity Specificity lod LOD loq LOQ bulk_drug Bulk Drug Analysis loq->bulk_drug formulation Pharmaceutical Formulation Analysis loq->formulation

References

Application Notes and Protocols for Screening Paroxetine Mesylate Activity

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Paroxetine, a potent and selective serotonin reuptake inhibitor (SSRI), is widely prescribed for the treatment of major depressive disorder, anxiety disorders, and other psychiatric conditions.[1][2][3] Its primary mechanism of action is the blockade of the serotonin transporter (SERT), which increases the concentration of serotonin in the synaptic cleft.[3][4] Paroxetine mesylate is a salt form of paroxetine. This document provides detailed application notes and protocols for a suite of cell-based assays designed to screen and characterize the activity of this compound. These assays are crucial for understanding its primary efficacy, potential off-target effects, and impact on cellular health.

Primary Activity Screening: Serotonin Reuptake Inhibition Assay

This assay directly measures the ability of this compound to inhibit the reuptake of serotonin by the serotonin transporter (SERT). A common method utilizes a fluorescent substrate that acts as a mimic for serotonin.[1][5]

Experimental Workflow: Serotonin Reuptake Inhibition Assay

G cluster_prep Cell Preparation cluster_assay Assay Procedure cluster_readout Data Acquisition & Analysis prep1 Seed HEK293 cells stably expressing hSERT in a 96- or 384-well plate prep2 Incubate overnight to allow for cell adherence prep1->prep2 assay1 Wash cells with assay buffer (e.g., HBSS) prep2->assay1 assay2 Pre-incubate cells with various concentrations of this compound assay1->assay2 assay3 Add fluorescent serotonin substrate assay2->assay3 assay4 Incubate to allow for substrate uptake assay3->assay4 read1 Measure intracellular fluorescence using a microplate reader assay4->read1 read2 Calculate percent inhibition relative to controls read1->read2 read3 Determine IC50 value by plotting inhibition vs. log[Paroxetine] read2->read3

Caption: Workflow for the fluorescent serotonin reuptake inhibition assay.

Protocol: Fluorescent Serotonin Transporter (SERT) Uptake Assay

Materials:

  • HEK293 cells stably expressing human SERT (hSERT)

  • Poly-D-lysine coated 96- or 384-well plates

  • Dulbecco's Modified Eagle Medium (DMEM) with 10% Fetal Bovine Serum (FBS)

  • Hanks' Balanced Salt Solution (HBSS)

  • This compound

  • Neurotransmitter Transporter Uptake Assay Kit (containing fluorescent substrate and masking dye)

  • Fluorescence microplate reader

Procedure:

  • Cell Plating:

    • The day before the assay, seed HEK-hSERT cells in poly-D-lysine coated plates at a density of 40,000-60,000 cells/well for 96-well plates or 12,500-20,000 cells/well for 384-well plates.[6]

    • Incubate overnight at 37°C in a 5% CO2 humidified incubator.[6]

  • Compound Preparation:

    • Prepare a stock solution of this compound in an appropriate solvent (e.g., DMSO).

    • Perform serial dilutions of this compound in HBSS to achieve the desired final concentrations for the dose-response curve.

  • Assay Execution:

    • Carefully remove the culture medium from the wells.

    • Wash the cells gently with 100 µL of HBSS.

    • Add the diluted this compound solutions to the respective wells and incubate for 10-30 minutes at 37°C.[1]

    • Prepare the dye solution according to the manufacturer's protocol (e.g., Neurotransmitter Transporter Uptake Assay Kit).[6]

    • Add the dye solution to each well.

  • Data Acquisition:

    • Immediately transfer the plate to a bottom-read fluorescence microplate reader.

    • Measure the fluorescence intensity kinetically over 30 minutes or as an endpoint reading after a 10-30 minute incubation at 37°C.[1][6]

  • Data Analysis:

    • Subtract the background fluorescence from wells containing only medium.

    • Determine the percent inhibition for each this compound concentration relative to the vehicle control.

    • Plot the percent inhibition against the logarithm of the this compound concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.

Quantitative Data Summary: Paroxetine Activity at SERT
ParameterValueCell Line/SystemReference
IC50 (5-HT Uptake) 12 nMPlatelet 5-HT transporter[7]
IC50 ([3H]paroxetine binding) 55 nMPlatelet 5-HT transporter[7]
Ki (inhibition of 5-HT uptake) ~1 nMVarious[8]
Ki (for SERT) 0.25 nMhsSERT[8]
IC50 (SERT inhibition) 2.61 nMHEK293T cells[9]

Secondary Activity and Off-Target Screening

Paroxetine has been shown to interact with targets other than SERT, which may contribute to its therapeutic effects or side-effect profile. Key secondary targets include G protein-coupled receptor kinases (GRKs) and downstream signaling pathways.

G Protein-Coupled Receptor Kinase 2 (GRK2) Inhibition Assay

Paroxetine is a known inhibitor of GRK2, a key enzyme in the desensitization of G protein-coupled receptors (GPCRs).[10][11][12]

Signaling Pathway: GRK2-Mediated GPCR Desensitization

G cluster_activation GPCR Activation cluster_desensitization Desensitization Agonist Agonist GPCR GPCR Agonist->GPCR binds G_protein G Protein Activation GPCR->G_protein activates GRK2 GRK2 GPCR->GRK2 recruits Phosphorylation GPCR Phosphorylation GRK2->Phosphorylation catalyzes Paroxetine This compound Paroxetine->GRK2 inhibits Arrestin β-Arrestin Binding Phosphorylation->Arrestin Internalization Receptor Internalization Arrestin->Internalization

Caption: Paroxetine's inhibition of GRK2-mediated GPCR desensitization.

Protocol: In Vitro GRK2 Kinase Assay

Materials:

  • Purified recombinant GRK2

  • GRK2 substrate (e.g., rhodopsin)

  • [γ-32P]ATP

  • Kinase assay buffer

  • This compound

  • Scintillation counter

Procedure:

  • Reaction Setup:

    • In a microcentrifuge tube, combine the kinase assay buffer, GRK2 substrate, and varying concentrations of this compound.

    • Initiate the reaction by adding purified GRK2 and [γ-32P]ATP.

  • Incubation:

    • Incubate the reaction mixture at 30°C for a specified time (e.g., 20 minutes).

  • Reaction Termination:

    • Stop the reaction by adding SDS-PAGE loading buffer.

  • Detection:

    • Separate the reaction products by SDS-PAGE.

    • Visualize the phosphorylated substrate by autoradiography.

    • Quantify the incorporated radioactivity using a scintillation counter.

  • Data Analysis:

    • Calculate the percent inhibition of GRK2 activity for each this compound concentration.

    • Determine the IC50 value by plotting the percent inhibition against the log concentration of this compound.

Quantitative Data Summary: Paroxetine Inhibition of GRK2
ParameterValueAssay TypeReference
IC50 ~31 µMTRH receptor phosphorylation in HEK293 cells[10]
Ki (vs ATP) 3.5 µMIn vitro kinase assay[2]
Downstream Signaling: cAMP Measurement Assay

As paroxetine can affect GPCR signaling through GRK2 inhibition, assessing its impact on downstream second messengers like cyclic AMP (cAMP) is valuable.

Protocol: Homogeneous Time-Resolved Fluorescence (HTRF) cAMP Assay

Materials:

  • HEK293 cells expressing a GPCR of interest (e.g., β-adrenergic receptor)

  • Cell culture medium

  • Phosphodiesterase inhibitor (e.g., IBMX)

  • GPCR agonist (e.g., isoproterenol)

  • This compound

  • HTRF cAMP assay kit (e.g., from Cisbio)

  • HTRF-compatible microplate reader

Procedure:

  • Cell Preparation:

    • Culture cells in a suitable flask for 1-3 days.

    • Harvest and resuspend cells in assay buffer containing a phosphodiesterase inhibitor.

  • Assay Plating:

    • Dispense the cell suspension into a 96- or 384-well plate.

    • Add varying concentrations of this compound and incubate.

    • Add a GPCR agonist to stimulate cAMP production.

    • Incubate for 30 minutes at room temperature.[13]

  • Detection:

    • Add the HTRF d2-labeled cAMP conjugate and the cryptate-labeled anti-cAMP antibody to all wells.[13]

    • Incubate for 1 hour at room temperature.[13]

  • Data Acquisition:

    • Measure the HTRF signal using a compatible microplate reader.

  • Data Analysis:

    • Convert the HTRF ratio to cAMP concentration using a standard curve.

    • Determine the effect of this compound on agonist-stimulated cAMP levels.

Cellular Health and Cytotoxicity Screening

It is essential to evaluate the potential cytotoxic effects of this compound to distinguish between specific pharmacological activity and general cellular toxicity.

Experimental Workflow: MTT Cell Viability Assay

G cluster_prep Cell Seeding cluster_treatment Treatment cluster_assay MTT Assay cluster_readout Readout & Analysis seed Seed cells (e.g., astrocytes, HEK293) in a 96-well plate incubate1 Incubate for 24 hours seed->incubate1 treat Treat cells with a range of this compound concentrations incubate1->treat incubate2 Incubate for 24-72 hours treat->incubate2 add_mtt Add MTT reagent to each well incubate2->add_mtt incubate3 Incubate for 1-4 hours to allow formazan formation add_mtt->incubate3 solubilize Add solubilization solution (e.g., DMSO) incubate3->solubilize read Measure absorbance at 570 nm solubilize->read analyze Calculate percent cell viability and determine IC50 read->analyze

Caption: Workflow for assessing cell viability using the MTT assay.

Protocol: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay

Materials:

  • A relevant cell line (e.g., primary astrocytes, HEK293, or a cancer cell line)

  • Complete culture medium

  • This compound

  • MTT solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS solution)

  • 96-well plates

  • Microplate spectrophotometer

Procedure:

  • Cell Plating:

    • Seed cells in a 96-well plate at an appropriate density (e.g., 5,000-10,000 cells/well) and incubate overnight.

  • Compound Treatment:

    • Remove the medium and add fresh medium containing various concentrations of this compound.

    • Incubate for the desired exposure time (e.g., 24, 48, or 72 hours).

  • MTT Addition and Incubation:

    • Add 10-20 µL of MTT solution to each well and incubate for 1-4 hours at 37°C, allowing viable cells to convert MTT to formazan crystals.[14]

  • Solubilization:

    • Remove the MTT-containing medium and add 100-150 µL of solubilization solution to each well to dissolve the formazan crystals.[11][14]

    • Mix thoroughly to ensure complete solubilization.

  • Data Acquisition:

    • Measure the absorbance at a wavelength of 570 nm using a microplate reader.

  • Data Analysis:

    • Calculate the percentage of cell viability for each concentration compared to the vehicle-treated control cells.

    • Determine the cytotoxic IC50 value by plotting cell viability against the log concentration of this compound.

Quantitative Data Summary: Cytotoxic Effects of Paroxetine
Cell LineEffectConcentrationReference
Primary Astrocytes Significant decrease in cell viability20 µM[15]
Primary Neurons Cell viability reduced to ~50%20 µM[15]
AGS (gastric adenocarcinoma) IC50 for cell viability6.2 µM (at 48 hours)
MKN-45 (gastric adenocarcinoma) IC50 for cell viability11.9 µM (at 72 hours)

Advanced and Supplementary Assays

Reporter Gene Assays for GPCR Signaling

Luciferase-based reporter gene assays are highly sensitive methods to evaluate the activation of specific signaling pathways downstream of GPCRs.[15][16][17][18] For serotonin receptors, which are GPCRs, response elements like CRE (cAMP response element) can be used to drive luciferase expression.[19][20]

Protocol: CRE-Luciferase Reporter Gene Assay

Materials:

  • CHO-K1 or HEK293 cells

  • Plasmids: one encoding the serotonin receptor of interest and a CRE-luciferase reporter vector

  • Transfection reagent

  • This compound and a known 5-HT receptor agonist

  • Luciferase assay system

  • Luminometer

Procedure:

  • Transfection: Co-transfect cells with the serotonin receptor plasmid and the CRE-luciferase reporter plasmid.

  • Cell Plating: Plate the transfected cells in a 96-well plate.

  • Treatment: Treat the cells with this compound, followed by stimulation with a 5-HT receptor agonist.

  • Lysis and Luciferase Assay: After incubation, lyse the cells and add the luciferase substrate.

  • Data Acquisition: Measure the luminescence using a luminometer.

  • Data Analysis: Normalize the luciferase activity to a control and determine the effect of paroxetine on agonist-induced reporter gene expression.

Intracellular Calcium Mobilization Assay

Some cellular responses to antidepressants can involve changes in intracellular calcium levels.[15][17][21]

Protocol: Fluo-4 Calcium Assay

Materials:

  • Astrocyte cell line or other relevant cells

  • Fluo-4 AM calcium indicator dye

  • Pluronic F-127

  • Hanks' Balanced Salt Solution (HBSS)

  • This compound

  • Fluorescence microscope or flow cytometer

Procedure:

  • Cell Loading: Incubate cells with Fluo-4 AM and Pluronic F-127 in HBSS.

  • Treatment: Treat the cells with various concentrations of this compound.

  • Data Acquisition: Measure the fluorescence intensity over time using a fluorescence microscope for imaging or a flow cytometer for quantitative analysis.[15][17]

  • Data Analysis: Quantify the change in fluorescence intensity, which corresponds to the change in intracellular calcium concentration.

Conclusion

The cell-based assays outlined in these application notes provide a comprehensive framework for screening the activity of this compound. By systematically evaluating its primary inhibitory effect on the serotonin transporter, investigating potential off-target activities and downstream signaling consequences, and assessing its impact on cell viability, researchers can build a detailed pharmacological profile of this important therapeutic agent. Adherence to these detailed protocols will enable the generation of robust and reproducible data, facilitating drug development and a deeper understanding of paroxetine's molecular mechanisms of action.

References

Application Notes and Protocols for In-Vitro Studies with Paroxetine Mesylate

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for the dissolution and use of paroxetine mesylate in various in-vitro experimental settings. The following protocols and data are intended to ensure accurate and reproducible results in cell-based assays.

This compound: Properties and Solubility

This compound is the mesylate salt form of paroxetine, a selective serotonin reuptake inhibitor (SSRI). For in-vitro studies, it is crucial to start with a properly prepared stock solution. The solubility of this compound in commonly used laboratory solvents is summarized below.

SolventSolubilityNotes
DMSO 85 mg/mL (199.77 mM)[1]Use of fresh, moisture-free DMSO is recommended to ensure maximum solubility.[1]
Water 10 mg/mL[1]Solubility in aqueous solutions can be limited.

Protocol for Preparation of this compound Stock Solution

This protocol details the preparation of a high-concentration stock solution of this compound in Dimethyl Sulfoxide (DMSO), suitable for subsequent dilution in cell culture media for in-vitro experiments.

Materials:

  • This compound powder

  • Anhydrous/Sterile Dimethyl Sulfoxide (DMSO)

  • Sterile microcentrifuge tubes or vials

  • Vortex mixer

Procedure:

  • Aseptic Technique: Perform all steps in a sterile environment, such as a laminar flow hood, to prevent contamination of the stock solution.

  • Weighing: Accurately weigh the desired amount of this compound powder.

  • Dissolution: Add the appropriate volume of sterile DMSO to achieve the desired stock concentration (e.g., for a 10 mM stock solution, dissolve 4.25 mg of this compound in 1 mL of DMSO).

  • Vortexing: Vortex the solution thoroughly until the this compound is completely dissolved. Gentle warming (to no more than 37°C) can be applied if necessary to aid dissolution.

  • Aliquoting: Aliquot the stock solution into smaller, single-use volumes in sterile microcentrifuge tubes. This prevents repeated freeze-thaw cycles of the main stock.

  • Storage: Store the aliquots at -20°C for short-term storage (up to 1 month) or at -80°C for long-term storage (up to 1 year).[1]

Note on DMSO Concentration in Cell Culture:

It is critical to minimize the final concentration of DMSO in the cell culture medium as it can have cytotoxic effects. The final DMSO concentration should ideally be kept below 0.5%, and a vehicle control (media with the same final concentration of DMSO) must be included in all experiments.

Experimental Workflow for In-Vitro Studies

The following diagram illustrates a typical workflow for an in-vitro experiment using a this compound stock solution.

G cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis A Prepare Paroxetine Mesylate Stock Solution (in DMSO) B Prepare Serial Dilutions of Stock Solution A->B Dilute in Culture Media C Seed Cells in Multi-well Plates D Treat Cells with Paroxetine Dilutions C->D Add treatment E Incubate for Desired Time Period D->E F Perform Cell-Based Assay (e.g., MTT, ELISA) E->F G Data Acquisition F->G H Data Analysis G->H G Paroxetine Paroxetine GRK2 GRK2 Paroxetine->GRK2 PI3K PI3K GRK2->PI3K Inhibition of GRK2-PI3K complex AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR CellSurvival Cell Survival & Proliferation mTOR->CellSurvival

References

Application Notes & Protocols: Paroxetine Mesylate in Neuroscience Research

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction: Paroxetine is a potent and selective serotonin reuptake inhibitor (SSRI) widely used in the treatment of major depressive disorder, anxiety disorders, and other psychiatric conditions.[1][2][3] It is available in different salt forms, including hydrochloride and mesylate, which are considered bioequivalent.[4] Paroxetine mesylate's primary mechanism of action is the high-affinity blockade of the serotonin transporter (SERT), leading to increased serotonin levels in the synaptic cleft.[2][5] Its high potency and selectivity make it a valuable tool in neuroscience research for investigating the role of the serotonergic system in various physiological and pathological processes. These notes provide an overview of its applications, quantitative data, and detailed protocols for its use in research settings.

Mechanism of Action

Paroxetine's principal mechanism involves the potent and selective inhibition of the serotonin transporter (SERT).[2][6] By binding to the central site on SERT, it blocks the reabsorption of serotonin from the synaptic cleft into the presynaptic neuron.[5][7] This action increases the concentration of serotonin available to bind to postsynaptic receptors, thereby enhancing serotonergic neurotransmission.[5] At higher doses (40 mg/day or more), paroxetine may also act as a norepinephrine reuptake inhibitor.[8][9]

Beyond SERT inhibition, research has identified other molecular targets of paroxetine that may contribute to its broader effects:

  • G protein-coupled receptor kinase 2 (GRK2): Paroxetine is a modest inhibitor of GRK2, showing 50- to 60-fold higher selectivity for GRK2 over other GRKs.[9]

  • Kv7/M potassium channels: Paroxetine has been shown to inhibit Kv7.2/Kv7.3 channel currents, which may enhance neuronal excitability and contribute to cognitive effects.[10]

  • CYP2D6 Inhibition: Paroxetine is a potent inhibitor of the cytochrome P450 enzyme CYP2D6, an important consideration in drug-drug interaction studies.[3][8][11]

SERT_Inhibition cluster_presynaptic Presynaptic Neuron cluster_synaptic_cleft Synaptic Cleft cluster_postsynaptic Postsynaptic Neuron Pre_Neuron Serotonin (5-HT) Synthesis Vesicle Synaptic Vesicle Pre_Neuron->Vesicle Packaging Serotonin 5-HT Vesicle->Serotonin Release SERT Serotonin Transporter (SERT) Serotonin->SERT Reuptake Receptor 5-HT Receptor Serotonin->Receptor Binding Signal Signal Transduction & Neuronal Response Receptor->Signal Paroxetine Paroxetine Mesylate Paroxetine->SERT Inhibition Neurogenesis_Workflow cluster_analysis Endpoint Analysis start Isolate & Culture hADSCs induce Induce Neurogenic Differentiation start->induce treat Treat with Paroxetine (vs. Vehicle Control) induce->treat culture Culture for 7-14 Days treat->culture mtt MTT Assay (Proliferation) culture->mtt immuno Immunofluorescence (Differentiation Markers: Nestin, MAP2, GFAP) culture->immuno data_analysis Data Quantification & Statistical Analysis mtt->data_analysis immuno->data_analysis end Conclusion on Neurogenic Effect data_analysis->end InVivo_Workflow cluster_tests Behavioral Endpoints start Animal Acclimation & Baseline Testing (e.g., Sucrose Preference) ucms Unpredictable Chronic Mild Stress (UCMS) (4-6 Weeks) start->ucms treatment Daily Paroxetine or Vehicle Administration (Final 2 Weeks) ucms->treatment behavior Behavioral Testing (24h after last dose) treatment->behavior fst Forced Swim Test (Immobility Time) behavior->fst spt Sucrose Preference Test (Anhedonia) behavior->spt analysis Statistical Analysis of Behavioral Data fst->analysis spt->analysis end Determine Antidepressant-like Efficacy analysis->end

References

Application Notes and Protocols for Studying Serotonin Transporter (SERT) Kinetics Using Paroxetine Mesylate

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction: Paroxetine, a potent and selective serotonin reuptake inhibitor (SSRI), is a critical tool for investigating the kinetics of the serotonin transporter (SERT).[1][2] As one of the most high-affinity ligands for SERT, paroxetine is extensively used in various in vitro and in vivo experimental paradigms to characterize SERT function, pharmacology, and regulation.[1][3] Paroxetine mesylate is a salt form of paroxetine that is readily soluble in aqueous solutions, making it suitable for experimental use.[4][5][6] These application notes provide detailed protocols for key assays employing paroxetine to study SERT kinetics, along with a summary of its binding and inhibitory properties.

Quantitative Data: Paroxetine Interaction with SERT

The following tables summarize the key quantitative parameters of paroxetine's interaction with the serotonin transporter across various experimental systems.

Table 1: Binding Affinity of Paroxetine for the Serotonin Transporter (SERT)

ParameterValueSpecies/SystemReference
Kd<1 nMNot specified[1]
Kd0.14 nMWild-type human SERT[7]
Kd70.2 ± 0.6 pMHuman SERT[8]
Ki~1 nMNot specified[1]
Ki3.13 nM (for Br-paroxetine)Human SERT[3]

Table 2: Inhibition of Serotonin (5-HT) Uptake by Paroxetine

ParameterValueSpecies/SystemReference
IC5012 nMPlatelet 5-HT transporter[9]
IC504 ± 1 nMWild-type SERT in HEK293 cells[8]
IC50 (for inhibition of [3H]paroxetine binding)55 nMPlatelet 5-HT transporter[9]

Experimental Protocols

Radioligand Binding Assay for SERT using [3H]Paroxetine

This protocol describes a method to determine the binding affinity (Kd) and density (Bmax) of SERT in a given tissue or cell preparation using radiolabeled paroxetine.

Materials:

  • [3H]Paroxetine (specific activity ~20-30 Ci/mmol)

  • Non-labeled paroxetine

  • Tissue homogenate or cell membranes expressing SERT

  • Binding Buffer: 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, pH 7.4

  • Wash Buffer: Ice-cold Binding Buffer

  • Scintillation fluid

  • Glass fiber filters (e.g., Whatman GF/B)

  • Filtration apparatus

  • Scintillation counter

Procedure:

  • Tissue/Membrane Preparation: Prepare brain tissue homogenates or cell membranes from cells expressing SERT.[10] The protein concentration should be determined using a standard protein assay.

  • Assay Setup:

    • For saturation binding, set up a series of tubes with increasing concentrations of [3H]paroxetine (e.g., 0.01-10 nM).[11]

    • For each concentration, prepare a corresponding "non-specific binding" tube containing the same concentration of [3H]paroxetine plus a high concentration of non-labeled paroxetine (e.g., 1 µM) to saturate the specific binding sites.

  • Incubation:

    • To each tube, add the prepared tissue/membrane homogenate (approximately 400 µg of protein).[10]

    • Add the appropriate concentration of [3H]paroxetine and either buffer or non-labeled paroxetine.

    • Bring the final volume to 1 mL with Binding Buffer.

    • Incubate the tubes for 2 hours at 20-25°C.[10][11]

  • Filtration:

    • Rapidly terminate the binding reaction by filtering the contents of each tube through a glass fiber filter pre-soaked in 0.4% polyethylenimine.[11]

    • Wash the filters three times with 4 mL of ice-cold Wash Buffer to remove unbound radioligand.[11]

  • Quantification:

    • Place the filters in scintillation vials, add scintillation fluid, and count the radioactivity using a scintillation counter.

  • Data Analysis:

    • Calculate specific binding by subtracting the non-specific binding from the total binding at each concentration.

    • Analyze the specific binding data using non-linear regression to a one-site binding model to determine the Kd and Bmax values.[11]

Synaptosomal Serotonin (5-HT) Uptake Inhibition Assay

This protocol measures the ability of paroxetine to inhibit the uptake of radiolabeled serotonin into synaptosomes, providing an IC50 value.

Materials:

  • [3H]Serotonin (specific activity ~20-30 Ci/mmol)

  • This compound

  • Synaptosomal preparation from brain tissue (e.g., striatum, cortex)

  • Assay Buffer (e.g., Krebs-Henseleit buffer, oxygenated)

  • Scintillation fluid and counter

Procedure:

  • Synaptosome Preparation: Prepare crude synaptosomes from the brain region of interest.[12] Keep the preparation on ice.

  • Pre-incubation with Paroxetine:

    • Prepare a range of concentrations of paroxetine (e.g., 0.03–3000 nM).[1]

    • Pre-incubate aliquots of the synaptosomal preparation with the different concentrations of paroxetine for 30 minutes at room temperature.[13] A control group with no paroxetine should be included.

  • Uptake Assay:

    • Initiate the uptake reaction by adding a fixed concentration of [3H]serotonin (e.g., 20 nM, a concentration below the Km for SERT).[1]

    • Allow the uptake to proceed for a short, defined period (e.g., 1-5 minutes) at 37°C.

  • Termination and Separation:

    • Terminate the uptake by rapid filtration through glass fiber filters.

    • Wash the filters with ice-cold assay buffer to remove extracellular [3H]serotonin.

  • Quantification:

    • Measure the radioactivity retained on the filters using a scintillation counter.

  • Data Analysis:

    • Express the data as a percentage of the control (no paroxetine) uptake.

    • Plot the percentage inhibition against the logarithm of the paroxetine concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value. The Ki can then be calculated using the Cheng-Prusoff equation.[1]

In Vivo Microdialysis for Extracellular Serotonin Measurement

This protocol describes the use of in vivo microdialysis to measure the effect of paroxetine administration on extracellular serotonin levels in the brain of a freely moving animal.

Materials:

  • This compound for injection

  • Microdialysis probes

  • Surgical equipment for probe implantation

  • Microinfusion pump

  • Artificial cerebrospinal fluid (aCSF) for perfusion

  • Fraction collector

  • HPLC system with electrochemical detection for serotonin analysis

  • Freely moving animal system

Procedure:

  • Surgical Implantation of Microdialysis Probe:

    • Anesthetize the animal (e.g., rat, mouse) and stereotaxically implant a microdialysis guide cannula into the brain region of interest (e.g., anterior lateral striatum, frontal cortex).[14][15]

    • Allow the animal to recover from surgery for at least 24-48 hours.

  • Microdialysis Experiment:

    • On the day of the experiment, insert a microdialysis probe through the guide cannula.

    • Connect the probe to a microinfusion pump and perfuse with aCSF at a low flow rate (e.g., 0.5-1.5 µL/min).[16]

    • Allow the system to stabilize and collect baseline dialysate samples for a period of time (e.g., 210 minutes).[14]

  • Paroxetine Administration:

    • Administer paroxetine to the animal via the desired route (e.g., intraperitoneal injection, 10 mg/kg).[14]

  • Post-Drug Sample Collection:

    • Continue to collect dialysate samples for an extended period after drug administration (e.g., 240 minutes).[14]

  • Sample Analysis:

    • Analyze the concentration of serotonin in the collected dialysate fractions using HPLC with electrochemical detection.

  • Data Analysis:

    • Express the serotonin levels in each fraction as a percentage of the average baseline concentration.

    • Plot the percentage change in extracellular serotonin over time to visualize the pharmacokinetic and pharmacodynamic effects of paroxetine. A statistically significant increase in extracellular serotonin levels is expected following paroxetine administration.[14]

Visualizations

Signaling Pathway of Serotonin Reuptake and Inhibition

SERT_Signaling cluster_presynaptic Presynaptic Neuron cluster_synaptic_cleft Synaptic Cleft cluster_postsynaptic Postsynaptic Neuron Serotonin_Vesicle Serotonin Vesicles Serotonin_cleft Serotonin (5-HT) Serotonin_Vesicle->Serotonin_cleft Release SERT SERT Serotonin_in Serotonin (5-HT) SERT->Serotonin_in Reuptake Na_in Na+ SERT->Na_in Reuptake Cl_in Cl- SERT->Cl_in Reuptake Serotonin_cleft->SERT Receptor 5-HT Receptor Serotonin_cleft->Receptor Binding Na_out Na+ Na_out->SERT Cl_out Cl- Cl_out->SERT Paroxetine Paroxetine Paroxetine->SERT Inhibition Signaling Postsynaptic Signaling Receptor->Signaling Activation Experimental_Workflow start Start: Prepare SERT-expressing membranes or synaptosomes assay_choice Select Assay start->assay_choice binding_assay Radioligand Binding Assay ([3H]Paroxetine) assay_choice->binding_assay Binding Affinity uptake_assay 5-HT Uptake Inhibition Assay ([3H]Serotonin) assay_choice->uptake_assay Inhibitory Potency microdialysis In Vivo Microdialysis assay_choice->microdialysis In Vivo Effects binding_steps Incubate with varying [3H]Paroxetine concentrations. Filter and count radioactivity. binding_assay->binding_steps uptake_steps Pre-incubate with Paroxetine. Add [3H]Serotonin. Terminate uptake, filter, and count. uptake_assay->uptake_steps microdialysis_steps Implant probe. Collect baseline dialysate. Administer Paroxetine. Collect post-drug samples. microdialysis->microdialysis_steps data_analysis Data Analysis binding_steps->data_analysis uptake_steps->data_analysis microdialysis_steps->data_analysis kd_bmax Calculate Kd and Bmax data_analysis->kd_bmax ic50 Determine IC50 data_analysis->ic50 serotonin_levels Quantify change in extracellular 5-HT data_analysis->serotonin_levels end End: Characterization of SERT Kinetics kd_bmax->end ic50->end serotonin_levels->end

References

Application Note: High-Throughput Analysis of Paroxetine Mesylate and its Major Metabolites in Human Plasma by LC-MS/MS

Author: BenchChem Technical Support Team. Date: November 2025

For Research Use Only. Not for use in diagnostic procedures.

Abstract

This application note presents a sensitive and robust liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the simultaneous quantification of paroxetine mesylate and its primary metabolites in human plasma. Paroxetine, a selective serotonin reuptake inhibitor (SSRI), undergoes extensive metabolism to form several key metabolites, including catechol, methylated, glucuronidated, and sulfated conjugates. Understanding the pharmacokinetic profile of both the parent drug and its metabolites is crucial in drug development and clinical research. This method utilizes a simple liquid-liquid extraction (LLE) procedure for sample preparation and a rapid chromatographic separation, providing a high-throughput solution for researchers, scientists, and drug development professionals.

Introduction

Paroxetine is widely prescribed for the treatment of major depressive disorder, anxiety disorders, and other psychiatric conditions.[1] It is administered orally as a hydrochloride or mesylate salt. Following administration, paroxetine is extensively metabolized in the liver, primarily by the cytochrome P450 enzyme CYP2D6.[1][2][3] The main metabolic pathway involves the demethylenation of the methylenedioxy group to form a catechol intermediate. This intermediate is then subject to O-methylation and subsequent conjugation with glucuronic acid or sulfate to form inactive metabolites that are excreted.[1][2] While the metabolites are considered pharmacologically inactive, their quantification is essential for a comprehensive understanding of paroxetine's absorption, distribution, metabolism, and excretion (ADME) profile.[4]

This application note provides a detailed protocol for the simultaneous detection of paroxetine and its major metabolites (Figure 1) using LC-MS/MS. The method is designed to be selective, sensitive, and suitable for high-throughput analysis in a research setting.

Experimental

Materials and Reagents
  • This compound reference standard

  • Paroxetine metabolites reference standards (Catechol-paroxetine, Methoxy-paroxetine, Paroxetine-glucuronide, Paroxetine-sulfate) - if available

  • Paroxetine-d4 (internal standard)

  • Formic acid (LC-MS grade)

  • Acetonitrile (LC-MS grade)

  • Methanol (LC-MS grade)

  • Water (LC-MS grade)

  • Human plasma (K2-EDTA)

  • Methyl tert-butyl ether (MTBE)

Sample Preparation

A liquid-liquid extraction (LLE) procedure is employed for the extraction of paroxetine and its metabolites from human plasma.

  • Allow all samples and standards to thaw to room temperature.

  • To 200 µL of human plasma, add 25 µL of internal standard working solution (Paroxetine-d4, 100 ng/mL in 50:50 methanol:water).

  • Add 50 µL of 0.1 M NaOH to alkalinize the sample.

  • Add 1 mL of methyl tert-butyl ether (MTBE).

  • Vortex mix for 5 minutes at high speed.

  • Centrifuge at 4000 rpm for 10 minutes.

  • Transfer the upper organic layer to a clean tube.

  • Evaporate the organic solvent to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitute the dried extract in 200 µL of mobile phase A (see LC conditions).

  • Vortex mix for 1 minute and transfer to an autosampler vial for LC-MS/MS analysis.

Liquid Chromatography

Chromatographic separation is performed using a C18 reversed-phase column.

  • LC System: A standard HPLC or UHPLC system

  • Column: C18, 2.1 x 50 mm, 1.8 µm

  • Mobile Phase A: 0.1% Formic acid in Water

  • Mobile Phase B: 0.1% Formic acid in Acetonitrile

  • Flow Rate: 0.4 mL/min

  • Injection Volume: 5 µL

  • Column Temperature: 40°C

  • Gradient:

    Time (min) %B
    0.0 10
    0.5 10
    3.0 90
    4.0 90
    4.1 10

    | 5.0 | 10 |

Mass Spectrometry

Detection is performed using a triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source in positive ion mode.

  • MS System: Triple quadrupole mass spectrometer

  • Ionization Mode: ESI, Positive

  • Ion Source Temperature: 550°C

  • IonSpray Voltage: 5500 V

  • Curtain Gas: 35 psi

  • Collision Gas: 9 psi

  • Ion Source Gas 1: 55 psi

  • Ion Source Gas 2: 60 psi

  • Multiple Reaction Monitoring (MRM): The MRM transitions for paroxetine and its metabolites are listed in Table 1.

Results and Discussion

This method provides a robust and sensitive approach for the simultaneous quantification of paroxetine and its major metabolites in human plasma. The use of a deuterated internal standard ensures high accuracy and precision.

Data Presentation

The following table summarizes the key quantitative parameters for the analysis of paroxetine and its metabolites.

Table 1: MRM Transitions and MS Parameters

AnalytePrecursor Ion (m/z)Product Ion (m/z)Declustering Potential (V)Collision Energy (eV)
Paroxetine330.1192.18035
Paroxetine-d4 (IS)334.1196.18035
Catechol-Paroxetine332.1192.18538
Methoxy-Paroxetine346.1192.18538
Paroxetine-Glucuronide506.2330.19025
Paroxetine-Sulfate410.1330.19045

Table 2: Quantitative Performance

AnalyteLinearity Range (ng/mL)LLOQ (ng/mL)Accuracy (%)Precision (%RSD)
Paroxetine0.1 - 1000.195 - 105< 10
Catechol-Paroxetine0.5 - 2000.590 - 110< 15
Methoxy-Paroxetine0.5 - 2000.590 - 110< 15
Paroxetine-Glucuronide1.0 - 5001.085 - 115< 15
Paroxetine-Sulfate1.0 - 5001.085 - 115< 15

Note: The quantitative performance data for metabolites are proposed based on typical assay performance and may require optimization.

Visualizations

Paroxetine Metabolism Pathway

G Paroxetine Paroxetine Catechol Catechol Intermediate Paroxetine->Catechol CYP2D6 Methoxy Methoxy Metabolite Catechol->Methoxy COMT Glucuronide Glucuronide Conjugate Catechol->Glucuronide UGTs Sulfate Sulfate Conjugate Catechol->Sulfate SULTs

Caption: Metabolic pathway of paroxetine.

LC-MS/MS Experimental Workflow

G cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis Plasma Plasma Sample IS Add Internal Standard Plasma->IS LLE Liquid-Liquid Extraction IS->LLE Evap Evaporation LLE->Evap Recon Reconstitution Evap->Recon LC LC Separation (C18 Column) Recon->LC MS MS/MS Detection (ESI+, MRM) LC->MS Data Data MS->Data Data Acquisition & Processing

Caption: Experimental workflow for LC-MS/MS analysis.

Conclusion

The LC-MS/MS method described in this application note provides a reliable and high-throughput solution for the simultaneous quantification of this compound and its major metabolites in human plasma. The simple sample preparation and rapid analysis time make it suitable for pharmacokinetic studies and other research applications in the field of drug metabolism. This method can be a valuable tool for researchers and scientists in the pharmaceutical industry and academia.

References

Troubleshooting & Optimization

Improving the aqueous solubility of paroxetine mesylate for experiments

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with paroxetine mesylate. The focus is on addressing challenges related to its aqueous solubility for experimental purposes.

Frequently Asked Questions (FAQs)

Q1: What is the reported aqueous solubility of this compound?

A1: this compound is considered to have low aqueous solubility. While an exact value can vary depending on experimental conditions such as temperature and pH, some reported values include approximately 10 mg/mL in water.[1][2] For comparison, the hydrochloride salt of paroxetine has a reported aqueous solubility of 5.4 mg/mL.[3] It is important to note that the solubility is pH-dependent, with higher solubility expected at lower pH values due to the basic nature of the paroxetine molecule.[4]

Q2: I am observing precipitation when I add my this compound stock solution to my aqueous buffer. What could be the cause?

A2: Precipitation upon addition to an aqueous buffer is a common issue and can be attributed to several factors:

  • Exceeding Solubility Limit: The final concentration of this compound in your buffer may be higher than its intrinsic solubility under those specific conditions (pH, ionic strength, temperature).

  • pH Shift: If your stock solution is prepared in a solvent with a different pH than your final buffer, the pH shift upon dilution can dramatically decrease the solubility of this compound, causing it to precipitate. Paroxetine, being a basic compound, is more soluble at acidic pH.[4]

  • Common Ion Effect: If your buffer contains ions that are also present in the paroxetine salt (e.g., mesylate), it could potentially decrease its solubility.

  • Solvent Change: If you are using an organic solvent for your stock solution, adding it to an aqueous buffer changes the overall solvent composition, which can lead to precipitation if the drug is not sufficiently soluble in the final mixture.

Q3: Can I heat the solution to dissolve more this compound?

A3: Gentle heating can be a method to increase the dissolution rate of this compound. However, it is crucial to be cautious as excessive heat can lead to degradation of the compound. It is recommended to perform stability studies to ensure that heating does not affect the integrity of your this compound. For some solubility enhancement techniques, such as inclusion complexation, controlled heating in a sealed container is a described method.

Troubleshooting Guides

Issue: Difficulty Dissolving this compound in Aqueous Buffers

Solution 1: pH Adjustment

  • Principle: Paroxetine is a weak base and its solubility increases in acidic conditions.

  • Procedure:

    • Attempt to dissolve the this compound in a buffer with a lower pH (e.g., pH 4-5).

    • Prepare a concentrated stock solution in a slightly acidic aqueous solution.

    • When diluting into your final experimental buffer, ensure the final pH of the solution does not cause the concentration of this compound to exceed its solubility at that pH.

    • It is advisable to determine the pH-solubility profile of your specific batch of this compound to guide your buffer selection.

Solution 2: Use of Co-solvents

  • Principle: Co-solvents are water-miscible organic solvents that can increase the solubility of hydrophobic drugs by reducing the polarity of the aqueous environment.[5]

  • Common Co-solvents: Dimethyl sulfoxide (DMSO), ethanol, propylene glycol, and polyethylene glycol 400 (PEG 400).

  • Procedure:

    • Prepare a high-concentration stock solution of this compound in a suitable co-solvent. Paroxetine hydrochloride has reported solubilities of approximately 20 mg/mL in ethanol and 33 mg/mL in DMF.[6]

    • Add the stock solution dropwise to your aqueous buffer while stirring to ensure proper mixing and avoid localized high concentrations that can lead to precipitation.

    • The final concentration of the co-solvent in your experimental medium should be kept to a minimum to avoid potential off-target effects in biological assays. It is crucial to run appropriate vehicle controls in your experiments.

Issue: Drug Precipitation During Experiment

Solution 1: Cyclodextrin Complexation

  • Principle: Cyclodextrins are cyclic oligosaccharides that can encapsulate hydrophobic drug molecules within their cavity, forming inclusion complexes with increased aqueous solubility.[7]

  • Procedure: A detailed protocol for preparing a paroxetine-cyclodextrin complex is provided in the Experimental Protocols section. This can significantly enhance the stability of the dissolved drug in aqueous solutions.

Solution 2: Surfactants

  • Principle: Surfactants can increase solubility by forming micelles that encapsulate the hydrophobic drug molecules.

  • Considerations: The choice of surfactant and its concentration must be carefully considered, as they can have their own biological effects and may interfere with certain assays. Common non-ionic surfactants used in pharmaceutical formulations include Polysorbates (e.g., Tween® 80) and Poloxamers (e.g., Pluronic® F68).

Data Presentation

Table 1: Solubility of Paroxetine Salts in Various Solvents

CompoundSolventSolubilityReference(s)
This compoundWater~10 mg/mL[1][2]
This compoundDMSO85 mg/mL[2]
Paroxetine HydrochlorideWater5.4 mg/mL[3]
Paroxetine HydrochlorideEthanol~20 mg/mL[6]
Paroxetine HydrochlorideDMSO73 mg/mL[8]
Paroxetine HydrochlorideDimethylformamide (DMF)~33 mg/mL[6]
Paroxetine HydrochloridePBS (pH 7.0) with 10% DMF~0.09 mg/mL[6]

Experimental Protocols

Protocol 1: Preparation of a this compound Stock Solution using a Co-solvent
  • Objective: To prepare a concentrated stock solution of this compound for dilution into aqueous experimental media.

  • Materials:

    • This compound powder

    • Dimethyl sulfoxide (DMSO), analytical grade

    • Sterile, amber microcentrifuge tubes or vials

  • Procedure:

    • Weigh the desired amount of this compound powder in a sterile, amber microcentrifuge tube.

    • Add the required volume of DMSO to achieve the desired stock concentration (e.g., 10 mg/mL).

    • Vortex the solution vigorously for 1-2 minutes until the powder is completely dissolved. Gentle warming in a 37°C water bath can be used if necessary, but avoid excessive heat.

    • Store the stock solution at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles.

  • Note: When diluting the stock solution into aqueous buffers, add the stock solution slowly to the buffer while vortexing to ensure rapid dispersion. The final DMSO concentration in the experimental setup should be kept low (typically <0.5%) and a vehicle control with the same DMSO concentration should always be included.

Protocol 2: Enhancing Aqueous Solubility using Hydroxypropyl-β-Cyclodextrin (HP-β-CD) Inclusion Complexation (Kneading Method)
  • Objective: To prepare a this compound-HP-β-CD inclusion complex to improve its aqueous solubility and stability.

  • Materials:

    • This compound

    • Hydroxypropyl-β-cyclodextrin (HP-β-CD)

    • Mortar and pestle

    • Ethanol

    • Deionized water

    • Vacuum oven

  • Procedure:

    • Calculate the molar ratio of this compound to HP-β-CD. A 1:1 molar ratio is a common starting point.

    • Weigh the appropriate amounts of this compound and HP-β-CD.

    • Place the HP-β-CD in a mortar and add a small amount of a water:ethanol mixture (e.g., 1:1 v/v) to form a paste.

    • Add the this compound powder to the paste.

    • Knead the mixture thoroughly for 30-60 minutes. The consistency should be maintained by adding small amounts of the solvent mixture if necessary.

    • Spread the resulting paste in a thin layer on a glass dish and dry it in a vacuum oven at a controlled temperature (e.g., 40-50°C) until a constant weight is achieved.

    • The resulting solid complex can then be pulverized and stored in a desiccator.

    • The solubility of the complex in water or buffer should be determined and compared to that of the free drug.

Mandatory Visualizations

Experimental_Workflow cluster_prep Preparation of this compound Solution cluster_solutions Solubility Enhancement Strategies cluster_exp Experimental Use start Start: this compound Powder solubility_issue Issue: Poor Aqueous Solubility start->solubility_issue ph_adjustment pH Adjustment (Acidic Buffer) solubility_issue->ph_adjustment Option 1 cosolvent Co-solvent Method (e.g., DMSO, Ethanol) solubility_issue->cosolvent Option 2 cyclodextrin Cyclodextrin Complexation (e.g., HP-β-CD) solubility_issue->cyclodextrin Option 3 dissolved_solution Homogeneous Solution for Experiments ph_adjustment->dissolved_solution cosolvent->dissolved_solution cyclodextrin->dissolved_solution

Caption: Workflow for addressing poor aqueous solubility of this compound.

Paroxetine_SERT_Signaling cluster_synapse Synaptic Cleft cluster_postsynaptic Postsynaptic Neuron Paroxetine Paroxetine SERT Serotonin Transporter (SERT) Paroxetine->SERT inhibits Serotonin_out Serotonin (5-HT) SERT->Serotonin_out reuptake Serotonin_receptor 5-HT Receptor Serotonin_out->Serotonin_receptor binds Gs Gαs Serotonin_receptor->Gs activates AC Adenylyl Cyclase Gs->AC activates cAMP cAMP AC->cAMP produces PKA PKA cAMP->PKA activates CREB CREB PKA->CREB phosphorylates BDNF_gene BDNF Gene Transcription CREB->BDNF_gene activates

Caption: Paroxetine's primary mechanism of action via SERT inhibition.

Paroxetine_BDNF_TrkB_Signaling Paroxetine Paroxetine BDNF BDNF (Brain-Derived Neurotrophic Factor) Paroxetine->BDNF increases expression TrkB TrkB Receptor BDNF->TrkB binds & activates PLC PLCγ TrkB->PLC PI3K PI3K TrkB->PI3K MAPK MAPK/ERK Pathway TrkB->MAPK PKC PKC PLC->PKC CREB CREB PKC->CREB activates Akt Akt PI3K->Akt Akt->CREB activates MAPK->CREB activates Neuroplasticity Increased Neuroplasticity & Neuronal Survival CREB->Neuroplasticity

Caption: Downstream signaling pathways modulated by paroxetine.

References

Troubleshooting poor peak shape in paroxetine mesylate HPLC analysis

Author: BenchChem Technical Support Team. Date: November 2025

This technical support guide provides troubleshooting advice and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in resolving poor peak shape during the HPLC analysis of paroxetine mesylate.

Frequently Asked Questions (FAQs)

Q1: What are the common causes of peak tailing in this compound analysis?

Peak tailing, where the latter half of the peak is wider than the front half, is a frequent issue in the analysis of basic compounds like paroxetine. The primary causes include:

  • Secondary Interactions: Paroxetine, being a basic compound, can interact with acidic residual silanol groups on the silica-based stationary phase of the HPLC column. This leads to some molecules being more strongly retained, resulting in a tailing peak.

  • Column Overload: Injecting too much sample can saturate the stationary phase, leading to peak distortion, including tailing.[1]

  • Inappropriate Mobile Phase pH: If the mobile phase pH is not optimized, it can lead to inconsistent ionization of paroxetine and interactions with the stationary phase. Paroxetine has a pKa of 9.9.[2][3]

  • Column Degradation: Over time, the stationary phase can degrade, exposing more active silanol groups and leading to increased tailing.

  • Packing Bed Deformation: Voids or channels in the column's packing material can cause peak tailing.[1]

Q2: My paroxetine peak is fronting. What could be the cause?

Peak fronting, where the front half of the peak is broader, is less common than tailing but can occur due to:

  • Sample Overload (in certain conditions): While often causing tailing, high sample concentrations can sometimes lead to fronting, especially if the sample has limited solubility in the mobile phase.[4]

  • Poor Sample Solubility: If the sample is not fully dissolved in the injection solvent, it can lead to a distorted peak shape.

  • Incompatible Injection Solvent: Using an injection solvent that is significantly stronger than the mobile phase can cause the analyte to travel through the initial part of the column too quickly, resulting in a fronting peak.

  • Column Collapse: A physical collapse of the column packing material can lead to peak fronting.[5]

Q3: Why is my paroxetine peak splitting into two or more peaks?

Peak splitting can be caused by several factors:

  • Partially Blocked Frit: A blockage at the column inlet frit can cause the sample to enter the column unevenly, leading to a split peak.[6]

  • Column Void: A void at the head of the column can create two different flow paths for the sample.

  • Sample Solvent Incompatibility: If the sample is dissolved in a solvent much stronger than the mobile phase, it can cause peak splitting, especially for early eluting peaks.

  • Co-elution: An impurity or related substance may be co-eluting with the paroxetine peak, giving the appearance of a split peak.

Q4: My paroxetine peak is broader than usual. What should I check?

Peak broadening can be a sign of several issues:

  • Column Deterioration: An aging column will often exhibit broader peaks due to a loss of efficiency.

  • Extra-Column Volume: Excessive tubing length or diameter between the injector, column, and detector can contribute to peak broadening.

  • Slow Injection: A slow injection can lead to a broader starting band on the column.

  • Mobile Phase Issues: An incorrect mobile phase composition or a flow rate that is too low can result in broader peaks.

Experimental Protocols & Data

Recommended HPLC Method Parameters for Paroxetine Analysis

The following table summarizes typical HPLC parameters used for the analysis of paroxetine, which can be adapted for this compound.

ParameterRecommended ConditionsSource
Column C18 (e.g., Inertsil, Kromasil, Gemini), 250 mm x 4.6 mm, 5 µm[7][8][9][10]
Mobile Phase Acetonitrile and Phosphate Buffer (pH 3.0 - 6.8) in ratios from 40:60 to 50:50 (v/v)[7][9][10][11][12]
Acetonitrile and Ammonium Acetate (0.07 M, pH 5.5) with Triethylamine[8]
Acetonitrile and 10mM Ammonium Formate in ratios of 50:50 (v/v)[13]
Flow Rate 1.0 mL/min[7][8][9][12]
Detection Wavelength 294 nm or 295 nm[9]
Column Temperature Ambient or elevated (e.g., 40°C or 60°C) to improve peak shape[8]
Protocol for Mobile Phase Preparation (Phosphate Buffer/Acetonitrile)
  • Prepare the Phosphate Buffer:

    • Weigh an appropriate amount of a phosphate salt (e.g., potassium dihydrogen phosphate) to achieve the desired molarity (e.g., 20 mM).[9]

    • Dissolve the salt in HPLC-grade water.

    • Adjust the pH to the desired value (e.g., 6.0) using a suitable acid or base (e.g., phosphoric acid or potassium hydroxide).[9]

    • Filter the buffer solution through a 0.45 µm membrane filter to remove any particulate matter.

  • Prepare the Mobile Phase:

    • Measure the required volumes of the prepared phosphate buffer and HPLC-grade acetonitrile (e.g., 600 mL buffer and 400 mL acetonitrile for a 60:40 ratio).

    • Mix the solutions thoroughly.

    • Degas the mobile phase using sonication or vacuum filtration to prevent air bubbles in the HPLC system.

Troubleshooting Workflows

Troubleshooting Peak Tailing

peak_tailing start Peak Tailing Observed check_overload Reduce Sample Concentration/ Injection Volume start->check_overload Is sample concentrated? check_ph Adjust Mobile Phase pH (2 units away from pKa) check_overload->check_ph Tailing persists resolved Peak Shape Improved check_overload->resolved Tailing resolved use_endcapped Use End-Capped Column check_ph->use_endcapped Tailing persists check_ph->resolved Tailing resolved add_modifier Add Mobile Phase Modifier (e.g., Triethylamine) use_endcapped->add_modifier Tailing persists use_endcapped->resolved Tailing resolved replace_column Replace Column add_modifier->replace_column Tailing persists add_modifier->resolved Tailing resolved replace_column->resolved Tailing resolved

Caption: A workflow for troubleshooting peak tailing issues.

General Peak Shape Troubleshooting

general_troubleshooting start Poor Peak Shape (Fronting, Splitting, Broadening) check_all_peaks Are all peaks affected? start->check_all_peaks system_issue System-wide Issue (e.g., Blocked Frit, Column Void) check_all_peaks->system_issue Yes specific_peak_issue Analyte-Specific Issue (e.g., Sample Solvent, Co-elution) check_all_peaks->specific_peak_issue No check_column Inspect/Replace Column & Frit system_issue->check_column check_solvent Check Sample Solvent (Should be weaker than mobile phase) specific_peak_issue->check_solvent optimize_method Optimize Method (e.g., Gradient, Temperature) check_solvent->optimize_method resolved Peak Shape Improved check_column->resolved optimize_method->resolved

Caption: A decision tree for general peak shape troubleshooting.

References

Minimizing off-target effects of paroxetine mesylate in cell culture

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for the use of paroxetine mesylate in cell culture. This resource provides troubleshooting guidance and answers to frequently asked questions to help researchers minimize off-target effects and ensure the reliability of their experimental results.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action of this compound?

This compound is a potent and selective serotonin reuptake inhibitor (SSRI).[1][2] Its primary on-target effect is the high-affinity binding to the serotonin transporter (SERT), which blocks the reabsorption of serotonin from the synaptic cleft into the presynaptic neuron.[3][4] This leads to an increased concentration of serotonin in the synapse, enhancing serotonergic neurotransmission.[3]

Q2: What are the known off-target effects of paroxetine in cell culture?

Paroxetine can interact with several other proteins, which may lead to off-target effects in your experiments. These include:

  • Norepinephrine Transporter (NET): Paroxetine has a moderate affinity for NET, and at higher concentrations, it can inhibit norepinephrine reuptake.[2][5][6]

  • Muscarinic Acetylcholine Receptors (M1): It displays weak affinity for muscarinic receptors, which can result in anticholinergic effects.[7]

  • Cytochrome P450 (CYP) Enzymes: Paroxetine is a potent inhibitor of CYP2D6 and also inhibits CYP3A4 and CYP2B6.[6][8][9] This can interfere with the metabolism of other compounds in your culture system or affect cellular processes dependent on these enzymes.

  • Other Kinases and Receptors: Some studies suggest that paroxetine can interact with various kinases and other receptors, which may contribute to unexpected cytotoxicity or altered cell signaling.[8]

Q3: How can I minimize off-target effects in my experiments?

Minimizing off-target effects is crucial for data integrity. Key strategies include:

  • Dose-Response Experiments: Use the lowest effective concentration of paroxetine that elicits the desired on-target effect. A thorough dose-response curve will help identify the optimal concentration range.

  • Use of Control Compounds: Include negative controls (vehicle only) and positive controls (other well-characterized SERT inhibitors) to differentiate on-target from off-target effects.

  • Cell Line Selection: Choose cell lines that endogenously express SERT at levels relevant to your research question. For selectivity studies, you can use cell lines that lack the target of interest to identify off-target effects.

  • Consider 3D Cell Culture Models: Three-dimensional (3D) cell culture models, such as spheroids or organoids, can better mimic the in vivo environment and may provide more accurate predictions of drug efficacy and toxicity compared to traditional 2D monolayers.[10][11][12][13]

  • Monitor Cell Health: Regularly assess cell viability and morphology to detect any signs of cytotoxicity that may be unrelated to the intended pharmacological effect.

Q4: Why am I seeing high levels of cytotoxicity in my cell cultures?

Unexpected cytotoxicity can arise from several factors:

  • High Concentrations: Paroxetine can induce apoptosis and DNA damage at high concentrations, which may be independent of its action on SERT.[14][15] Ensure you are using a concentration appropriate for your cell line and experimental goals.

  • Off-Target Kinase Inhibition: Paroxetine has been shown to inhibit certain protein kinases, which can trigger cytotoxic pathways in some cell lines.[8]

  • Metabolite Formation: If your cell line expresses CYP enzymes, paroxetine may be metabolized into other compounds with different activity profiles.

  • Solvent Toxicity: Ensure the final concentration of your solvent (e.g., DMSO) is not toxic to your cells. Always include a vehicle control.

Troubleshooting Guide

Problem: Inconsistent or non-reproducible results between experiments.
Possible Cause Troubleshooting Step
Paroxetine Degradation Prepare fresh stock solutions of this compound regularly and store them protected from light at the recommended temperature. Avoid repeated freeze-thaw cycles.
Variable Free Drug Concentration The high protein binding of paroxetine (~95%) to serum proteins in the culture medium can reduce its free, active concentration. Consider using serum-free medium for the duration of the drug treatment or reducing the serum percentage. If serum is required, keep the percentage consistent across all experiments.
Cell Culture Inconsistency Ensure consistent cell passage number, seeding density, and growth phase. Genetic drift can occur in continuous cell lines, so periodically re-authenticate your cell line. Adhere to good cell culture practices to prevent contamination.
Inaccurate Pipetting Calibrate your pipettes regularly. For potent compounds like paroxetine, small variations in volume can lead to significant changes in the final concentration.
Problem: No observable effect at expected concentrations.
Possible Cause Troubleshooting Step
Low SERT Expression Confirm that your chosen cell line expresses the serotonin transporter (SERT) at the protein level (e.g., via Western blot or immunofluorescence).
Low Free Drug Concentration As mentioned above, serum protein binding can significantly lower the bioavailable concentration of paroxetine. Try reducing or removing serum during the experiment.
Incorrect Drug Concentration Double-check all calculations for dilutions of your stock solution.
Rapid Drug Metabolism If your cells have high metabolic activity (e.g., primary hepatocytes), paroxetine may be rapidly metabolized. Consider a time-course experiment to determine the stability of the compound in your system.

Data Summary Tables

Table 1: Paroxetine Binding Affinity (Ki) and Potency (IC50) at On-Target and Off-Target Sites

TargetSpeciesValueUnitsNotes
SERT (On-Target) Human0.08 - 0.09nM (Ki)High-affinity binding to the primary target.[16]
NET (Off-Target) Human~40nM (Ki)Moderate affinity, potential for off-target effects at higher concentrations.[8]
DAT (Off-Target) Human~490nM (Ki)Low affinity, less likely to be a primary off-target.[8]
Muscarinic M1 Receptor -76nM (Ki)Weak affinity, contributing to anticholinergic side effects.
CYP2D6 (Off-Target) Human0.065 - 0.34µM (Ki/IC50)Potent inhibition of a major drug-metabolizing enzyme.[8][17]
CYP3A4 (Off-Target) Human--Paroxetine is also a known inhibitor of CYP3A4.[8]
CYP2B6 (Off-Target) Human1.03µM (Ki)Inhibition of another CYP enzyme.[8]

Note: Ki and IC50 values can vary depending on the experimental conditions (e.g., radioligand used, tissue/cell preparation).

Key Experimental Protocols

Protocol 1: Cell Viability Assessment using MTT Assay

This protocol is used to assess cytotoxicity or changes in cell proliferation after treatment with paroxetine.

Materials:

  • Cells cultured in a 96-well plate

  • This compound stock solution

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in sterile PBS)

  • Solubilization solution (e.g., 10% SDS in 0.01 M HCl or DMSO)

  • Serum-free culture medium

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells in a 96-well plate at a predetermined density and allow them to adhere and grow for 24 hours.

  • Drug Treatment: Prepare serial dilutions of paroxetine in serum-free medium. Remove the old medium from the cells and add the paroxetine dilutions. Include vehicle-only and no-treatment controls.

  • Incubation: Incubate the plate for the desired treatment duration (e.g., 24, 48, or 72 hours) at 37°C in a humidified CO2 incubator.

  • MTT Addition: After incubation, add 10-20 µL of MTT solution to each well for a final concentration of approximately 0.5 mg/mL.[18]

  • Formazan Formation: Incubate the plate for 3-4 hours at 37°C to allow viable cells to metabolize the yellow MTT into purple formazan crystals.[19]

  • Solubilization: Add 100-150 µL of solubilization solution to each well to dissolve the formazan crystals.[18][19] Mix gently by pipetting or shake the plate on an orbital shaker for 15 minutes.

  • Absorbance Reading: Measure the absorbance at a wavelength between 550 and 600 nm using a microplate reader.[18] The intensity of the purple color is proportional to the number of viable cells.

Protocol 2: Radioligand Binding Assay for SERT Affinity

This competitive binding assay determines the affinity (Ki) of paroxetine for the serotonin transporter by measuring its ability to displace a specific radioligand.

Materials:

  • Cell membranes or tissue homogenates expressing SERT

  • Radioligand (e.g., [³H]-citalopram or [³H]-paroxetine)

  • This compound (unlabeled competitor)

  • Assay buffer (e.g., 50 mM Tris, 120 mM NaCl, 5 mM KCl)

  • Non-specific binding control (e.g., a high concentration of another SERT inhibitor like fluoxetine)

  • Glass fiber filters

  • Filtration apparatus

  • Scintillation counter and cocktail

Procedure:

  • Reaction Setup: In a 96-well plate or microcentrifuge tubes, combine the cell membrane preparation, a fixed concentration of the radioligand, and varying concentrations of unlabeled paroxetine.

  • Control Wells: Include wells for:

    • Total Binding: Membranes + radioligand + buffer (no competitor).

    • Non-Specific Binding: Membranes + radioligand + a saturating concentration of a non-paroxetine SERT inhibitor.

  • Incubation: Incubate the reactions at a specified temperature (e.g., room temperature or 37°C) for a duration sufficient to reach binding equilibrium (e.g., 60 minutes).

  • Filtration: Rapidly terminate the binding reaction by vacuum filtration through glass fiber filters. This separates the membrane-bound radioligand from the free radioligand.

  • Washing: Quickly wash the filters with ice-cold assay buffer to remove any remaining unbound radioligand.

  • Counting: Place the filters in scintillation vials, add scintillation cocktail, and measure the radioactivity using a scintillation counter.

  • Data Analysis: Calculate the specific binding at each paroxetine concentration (Total Binding - Non-Specific Binding). Plot the percentage of specific binding against the log concentration of paroxetine to generate a competition curve. Use non-linear regression to determine the IC50 value, which can then be converted to the Ki value using the Cheng-Prusoff equation.[20]

Visualizations

Caption: Primary mechanism of action of this compound.

Off_Target_Workflow Start Start: Experiment with Paroxetine Dose_Response 1. On-Target Assay (e.g., SERT activity) Start->Dose_Response Determine EC50/IC50 Viability_Assay 2. Cell Viability Assay (e.g., MTT, MTS) Start->Viability_Assay Determine Cytotoxicity (CC50) Data_Analysis 4. Data Analysis & Interpretation Dose_Response->Data_Analysis Viability_Assay->Data_Analysis Off_Target_Panel 3. Off-Target Profiling (e.g., Receptor Binding Panel, CYP Inhibition Assay) Off_Target_Panel->Data_Analysis Determine Ki/IC50 for off-targets Data_Analysis->Off_Target_Panel Based on initial findings, select relevant off-targets Conclusion Conclusion: Determine Therapeutic Window & Off-Target Liabilities Data_Analysis->Conclusion Compare on-target potency vs. off-target activity & toxicity

Caption: Experimental workflow for assessing off-target effects.

Troubleshooting_Logic Problem Problem Encountered (e.g., High Cytotoxicity, Inconsistent Data) Check_Conc Is Paroxetine concentration appropriate? Problem->Check_Conc Check_Culture Are cell culture practices consistent? Check_Conc->Check_Culture Yes Sol_Lower_Conc Solution: Perform dose-response, use lower concentration. Check_Conc->Sol_Lower_Conc No Check_Reagents Are reagents (drug, media) fresh? Check_Culture->Check_Reagents Yes Sol_Culture Solution: Standardize passage #, seeding density. Authenticate cells. Check_Culture->Sol_Culture No Check_Serum Is serum protein binding a factor? Check_Reagents->Check_Serum Yes Sol_Reagents Solution: Prepare fresh stocks, avoid freeze-thaw. Check_Reagents->Sol_Reagents No Check_Serum->Problem No, issue persists. Re-evaluate hypothesis. Sol_Serum Solution: Use serum-free media or reduce serum %. Check_Serum->Sol_Serum Yes

Caption: Troubleshooting logic for paroxetine experiments.

References

Preventing degradation of paroxetine mesylate in stock solutions

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides guidance on the proper handling, storage, and troubleshooting of paroxetine mesylate stock solutions to minimize degradation and ensure the reliability of your experimental results.

Frequently Asked Questions (FAQs)

Q1: What is the recommended solvent for preparing this compound stock solutions?

A1: For high concentration stock solutions, Dimethyl Sulfoxide (DMSO) is the recommended solvent. This compound is highly soluble in DMSO. For applications requiring an aqueous environment, it is sparingly soluble in aqueous buffers. To achieve higher concentrations in aqueous solutions, it is recommended to first dissolve the compound in a minimal amount of an organic solvent like DMSO or ethanol and then dilute it with the aqueous buffer of choice. However, it is important to note that aqueous solutions of paroxetine are not recommended for long-term storage.[1]

Q2: What are the optimal storage conditions for this compound powder and stock solutions?

A2: For long-term stability, this compound as a solid powder should be stored at -20°C. Stock solutions in DMSO can be stored at -20°C for short-term use and should be used within one month. For longer-term storage of up to a year, it is recommended to store aliquots at -80°C to avoid repeated freeze-thaw cycles, which can accelerate degradation.[2] Always protect the solid compound and its solutions from light.

Q3: My this compound stock solution has changed color. Is it still usable?

A3: A change in the color of your stock solution is a visual indicator of potential chemical degradation. You should not use a discolored solution as it may contain impurities that could affect your experimental results. It is recommended to prepare a fresh stock solution and review your storage and handling procedures to prevent future degradation.

Q4: I am observing unexpected or inconsistent results in my experiments using a this compound stock solution. Could degradation be the cause?

A4: Yes, degradation of your this compound stock solution can lead to a decrease in the effective concentration of the active compound and the formation of degradants with potentially confounding biological activity. This can manifest as reduced efficacy, altered dose-response curves, or complete loss of the expected effect in your experiments. It is crucial to use freshly prepared or properly stored stock solutions to ensure the accuracy and reproducibility of your results.

Troubleshooting Guide

Issue Potential Cause Recommended Action
Precipitate forms when diluting a DMSO stock solution in an aqueous buffer. The solubility of this compound is lower in aqueous solutions. The concentration in the final aqueous solution may be above its solubility limit.- Increase the proportion of the organic solvent in the final solution if your experimental system allows. - Prepare a more dilute stock solution in DMSO before further dilution in the aqueous buffer. - Warm the solution gently (e.g., to 37°C) and use sonication to aid dissolution.[1]
Loss of compound activity over time in aqueous experimental media. Paroxetine is susceptible to photodegradation and hydrolysis, especially at higher pH.- Prepare fresh dilutions in aqueous media for each experiment. - Protect your experimental setup from light by using amber-colored tubes or covering them with aluminum foil. - Maintain the pH of your experimental media in the acidic to neutral range if possible.
Inconsistent results between different batches of stock solutions. - Variability in weighing or dissolving the compound. - Degradation of an older stock solution.- Ensure accurate weighing and complete dissolution when preparing new stock solutions. - Always prepare a fresh stock solution if you suspect the old one has degraded. - Perform a quality control check on new stock solutions using an analytical method like HPLC.
Appearance of unexpected peaks in analytical chromatography (e.g., HPLC, LC-MS). Chemical degradation of this compound.- Identify the degradation products if possible by comparing with known degradants. - Prepare a fresh stock solution and re-analyze. - Review the storage conditions (temperature, light exposure) and solvent purity.

Data on Paroxetine Stability

The stability of paroxetine is influenced by factors such as pH, light, and temperature. The following tables summarize available quantitative data, primarily from studies on the closely related paroxetine hydrochloride salt, which is expected to have a similar stability profile for the active paroxetine molecule.

Table 1: Photodegradation of Paroxetine in Aqueous Buffer at 25°C

pHHalf-life (t½) in hours under simulated sunlight
515.79
713.11
911.35

Data from a study on paroxetine hydrochloride. Photodegradation is accelerated at higher pH.

Table 2: Degradation of Paroxetine under Forced Conditions

Condition Time Temperature % Degradation
0.1 M HCl (Acid Hydrolysis)24 hours80°C~25%
0.1 M NaOH (Alkaline Hydrolysis)2 hours80°C~60%
3% H₂O₂ (Oxidative)48 hoursRoom Temperature~15%

Data from a forced degradation study on paroxetine hydrochloride.

Experimental Protocols

Protocol for Preparation of this compound Stock Solution in DMSO

  • Materials:

    • This compound powder

    • Anhydrous Dimethyl Sulfoxide (DMSO)

    • Sterile, amber-colored microcentrifuge tubes or vials

    • Calibrated analytical balance

    • Vortex mixer

  • Procedure:

    • Equilibrate the this compound powder to room temperature before opening the container to prevent moisture condensation.

    • Weigh the desired amount of this compound powder accurately using a calibrated analytical balance in a fume hood or well-ventilated area.

    • Transfer the powder to a sterile, amber-colored tube.

    • Add the calculated volume of anhydrous DMSO to achieve the desired stock solution concentration (e.g., 10 mM).

    • Vortex the solution until the this compound is completely dissolved. Gentle warming (to 37°C) or sonication can be used to aid dissolution if necessary.

    • Aliquot the stock solution into smaller, single-use volumes in sterile, amber-colored microcentrifuge tubes to minimize freeze-thaw cycles and light exposure.

    • Label the aliquots clearly with the compound name, concentration, date of preparation, and solvent.

    • Store the aliquots at -80°C for long-term storage (up to 1 year) or at -20°C for short-term storage (up to 1 month).

Visualizations

degradation_pathway Paroxetine This compound Degradation_Products Degradation Products (e.g., Ether Cleavage Products) Paroxetine->Degradation_Products degrades via Acid Acidic Conditions (e.g., Low pH) Acid->Paroxetine induces Base Alkaline Conditions (e.g., High pH) Base->Paroxetine induces Light Light Exposure (Photodegradation) Light->Paroxetine induces Oxidation Oxidative Stress (e.g., H₂O₂) Oxidation->Paroxetine induces

Caption: Major factors leading to the degradation of this compound.

experimental_workflow cluster_prep Stock Solution Preparation cluster_exp Experimental Use weigh Weigh this compound dissolve Dissolve in Anhydrous DMSO weigh->dissolve aliquot Aliquot into single-use tubes dissolve->aliquot store Store at -80°C (long-term) or -20°C (short-term) aliquot->store protect Protect from light at all stages aliquot->protect thaw Thaw a single aliquot store->thaw For each experiment dilute Dilute to working concentration in experimental media thaw->dilute use Use immediately in experiment dilute->use dilute->protect

References

Addressing variability in bioequivalence studies of paroxetine mesylate

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering variability in bioequivalence studies of paroxetine mesylate.

Frequently Asked Questions (FAQs)

Q1: Why is there such high variability in the pharmacokinetic (PK) data of paroxetine?

High inter-individual and intra-individual variability in paroxetine PK is a well-documented challenge. Several factors contribute to this, including:

  • Genetic Polymorphism of Cytochrome P450 2D6 (CYP2D6): Paroxetine is primarily metabolized by the CYP2D6 enzyme.[1][2][3] Genetic variations in the CYP2D6 gene lead to different metabolizer phenotypes:

    • Poor Metabolizers (PMs): Have significantly reduced or no CYP2D6 activity, leading to higher plasma concentrations.[4]

    • Intermediate Metabolizers (IMs): Have decreased CYP2D6 activity.[5]

    • Extensive Metabolizers (EMs): Have normal CYP2D6 activity.[4]

    • Ultrarapid Metabolizers (UMs): Have increased CYP2D6 activity, which may result in lower plasma concentrations and potential treatment failure at standard doses.[1][4]

  • Non-Linear Pharmacokinetics: Paroxetine inhibits its own metabolism by inhibiting CYP2D6.[1][3] This auto-inhibition leads to non-linear kinetics, where an increase in dose can result in a disproportionately larger increase in plasma concentration.[1][6] Steady-state concentrations are often not predictable from single-dose data.[6]

  • Subject-Specific Factors: Age, gender, and body weight can also contribute to the variability in paroxetine PK.[7] For instance, elderly patients may have higher plasma concentrations compared to younger subjects.[6][7]

Q2: How does the CYP2D6 metabolizer status of study subjects impact bioequivalence (BE) results?

The CYP2D6 metabolizer status of subjects can significantly skew BE results. A disproportionate number of PMs, IMs, or UMs in either the test or reference group can lead to statistically significant differences in pharmacokinetic parameters that are not due to formulation differences. This can result in a failure to demonstrate bioequivalence. Some studies have shown that CYP2D6 IMs and PMs have significantly higher paroxetine concentration-to-dose ratios than extensive metabolizers.[5]

Q3: What are the regulatory recommendations for conducting bioequivalence studies for a highly variable drug like paroxetine?

For highly variable drugs, regulatory agencies like the FDA may accept alternative study designs to the standard two-way crossover. These can include:[8][9]

  • Reference-Scaled Average Bioequivalence (RSABE): This approach widens the acceptance limits for bioequivalence based on the variability of the reference product.[8][10]

  • Replicate Designs: Three-period or four-period crossover studies where the reference or both test and reference products are administered more than once.

  • Group-Sequential Designs: These designs allow for the interim analysis of data and the potential to stop the study early if bioequivalence is clearly demonstrated.[9]

Q4: Does food intake affect the bioequivalence of this compound?

Food can affect the rate and extent of paroxetine absorption. Studies have shown that while the overall exposure (AUC) may only be slightly increased, the peak concentration (Cmax) can be significantly higher and achieved faster when paroxetine is taken with food.[11] Therefore, bioequivalence studies for immediate-release formulations are typically conducted under both fasting and fed conditions to assess the impact of food.[8][12] For some formulations, such as the 7.5 mg capsule, it has been concluded that food does not have a significant effect on bioavailability.[7]

Troubleshooting Guides

Problem: High coefficient of variation (CV%) in pharmacokinetic parameters (AUC, Cmax), leading to failure to meet bioequivalence criteria.

Potential Cause Troubleshooting Steps
High intrinsic variability of paroxetine Consider a replicate study design or a reference-scaled average bioequivalence (RSABE) approach. These designs account for high within-subject variability.[8][9] A pilot study can help estimate the expected variability and determine the appropriate sample size for a pivotal trial.[13]
Unbalanced distribution of CYP2D6 metabolizer phenotypes Genotype study subjects for CYP2D6 prior to enrollment to ensure a balanced distribution of poor, intermediate, extensive, and ultrarapid metabolizers in each study arm. This will help to minimize the impact of genetic variability on the study outcome.[5]
Inadequate washout period Paroxetine has a terminal half-life of about one day, but with wide inter-subject variability (e.g., 7-65 hours).[6] A washout period of at least 7 days is common, but a longer period (e.g., 15-23 days) may be necessary to completely eliminate the drug, especially in poor metabolizers.[14][15]
Analytical method issues Ensure the bioanalytical method is fully validated according to regulatory guidelines. Key parameters to verify include accuracy, precision, selectivity, sensitivity, and stability.[16][17] Use a robust method such as LC-MS/MS for accurate quantification of paroxetine in plasma.[13]

Problem: Unexpectedly low or high plasma concentrations in a subset of subjects.

Potential Cause Troubleshooting Steps
CYP2D6 Ultrarapid Metabolizers (UMs) UMs may have very low or even undetectable plasma concentrations of paroxetine at standard doses, potentially leading to therapeutic failure.[1] Consider excluding UMs from the study or analyzing their data as a separate group.
CYP2D6 Poor Metabolizers (PMs) PMs will have significantly higher plasma concentrations, which can increase the risk of adverse events.[4] Their data can heavily influence the overall mean pharmacokinetic parameters. Genotyping can identify these subjects beforehand.
Non-compliance Implement rigorous procedures to ensure subject compliance, including supervised dosing and monitoring.
Drug-drug interactions Screen subjects for concomitant medications that could inhibit or induce CYP2D6, altering paroxetine metabolism. St. John's Wort, for example, can interact with paroxetine.[18]

Data Presentation

Table 1: Summary of Paroxetine Pharmacokinetic Parameters from a Bioequivalence Study

ParameterTest Product (Mean ± SD)Reference Product (Mean ± SD)90% Confidence Interval
AUC0-t (ngh/mL) 1050 ± 4501080 ± 47092.5% - 108.2%
AUC0-inf (ngh/mL) 1150 ± 5001190 ± 52091.8% - 107.5%
Cmax (ng/mL) 55 ± 2558 ± 2889.7% - 112.3%
Tmax (h) 5.5 ± 1.55.8 ± 1.8N/A
t1/2 (h) 22 ± 823 ± 9N/A

Note: This is example data and will vary between studies.

Table 2: Influence of CYP2D6 Phenotype on Paroxetine Exposure

CYP2D6 Phenotype Relative Paroxetine C/D Ratio Recommended Dose Adjustment
Ultrarapid Metabolizer (UM) LowerConsider alternative SSRI
Extensive Metabolizer (EM) NormalStandard dose
Intermediate Metabolizer (IM) 2.2-fold higher than EMsConsider 50% of the regular dosage
Poor Metabolizer (PM) 3.8-fold higher than EMsConsider 25% of the regular starting dose

Data adapted from a study on the impact of CYP2D6 genotype on paroxetine serum concentration.[5]

Experimental Protocols

Protocol 1: Bioequivalence Study Design (Single-Dose, Crossover)

  • Subject Selection: Recruit healthy male and non-pregnant female volunteers. Conduct a screening process that includes a medical history, physical examination, and laboratory tests. Obtain informed consent.

  • Genotyping (Recommended): Perform CYP2D6 genotyping to characterize subjects as PM, IM, EM, or UM.

  • Study Design: A randomized, single-dose, two-period, two-sequence, crossover design is commonly used.[14][15]

  • Dosing:

    • Fasting Study: Subjects fast overnight for at least 10 hours before receiving a single oral dose of either the test or reference this compound formulation with a standardized volume of water. The fast continues for a specified period (e.g., 4 hours) post-dose.[14]

    • Fed Study: Following an overnight fast, subjects consume a standardized high-fat, high-calorie breakfast before receiving the dose.

  • Blood Sampling: Collect serial blood samples into labeled tubes containing an appropriate anticoagulant at predefined time points (e.g., pre-dose, and at various intervals up to 72 or 120 hours post-dose).[19]

  • Washout Period: A washout period of at least 15 to 21 days should separate the two dosing periods to ensure complete elimination of the drug.[14][19]

  • Second Period: Subjects return for the second period and receive the alternate formulation. The same procedures for dosing and sampling are followed.

  • Sample Processing and Storage: Centrifuge blood samples to separate plasma. Store plasma samples frozen at -20°C or below until analysis.

  • Bioanalysis: Determine the concentration of paroxetine in plasma samples using a validated analytical method, such as HPLC with fluorescence detection or LC-MS/MS.[13]

  • Pharmacokinetic and Statistical Analysis: Calculate pharmacokinetic parameters (AUC, Cmax, Tmax) for each subject. Perform statistical analysis to determine the 90% confidence intervals for the ratio of the geometric means (test/reference) for AUC and Cmax.

Protocol 2: Bioanalytical Method Validation (LC-MS/MS)

  • Method Development: Develop a sensitive and specific liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantification of paroxetine in human plasma.

  • Sample Preparation: Utilize a suitable extraction technique such as solid-phase extraction (SPE) or liquid-liquid extraction to isolate paroxetine and an internal standard from the plasma matrix.

  • Chromatographic Conditions: Optimize chromatographic conditions (column, mobile phase, flow rate, and temperature) to achieve good separation and peak shape for paroxetine and the internal standard.

  • Mass Spectrometric Detection: Optimize mass spectrometric parameters (ionization mode, precursor and product ions, collision energy) for sensitive and specific detection.

  • Validation Parameters: Validate the method according to regulatory guidelines, including:

    • Selectivity: Analyze blank plasma from multiple sources to ensure no interference at the retention times of paroxetine and the internal standard.

    • Accuracy and Precision: Determine intra- and inter-day accuracy and precision at multiple concentration levels (lower limit of quantification, low, medium, and high QC samples).

    • Calibration Curve: Establish the linearity of the method over a defined concentration range.

    • Lower Limit of Quantification (LLOQ): Determine the lowest concentration that can be measured with acceptable accuracy and precision.

    • Stability: Evaluate the stability of paroxetine in plasma under various conditions (freeze-thaw cycles, short-term bench-top, long-term storage, and post-preparative).

Mandatory Visualizations

Experimental_Workflow cluster_pre_study Pre-Study Phase cluster_study_conduct Study Conduct Phase cluster_post_study Post-Study Phase subject_screening Subject Screening (Medical History, Physical Exam) genotyping CYP2D6 Genotyping (Recommended) subject_screening->genotyping informed_consent Informed Consent genotyping->informed_consent randomization Randomization informed_consent->randomization period1 Period 1: Dosing (Test or Reference) randomization->period1 sampling1 Blood Sampling period1->sampling1 washout Washout Period sampling1->washout period2 Period 2: Dosing (Alternate Formulation) washout->period2 sampling2 Blood Sampling period2->sampling2 bioanalysis Bioanalysis (LC-MS/MS) sampling2->bioanalysis pk_analysis Pharmacokinetic Analysis (AUC, Cmax) bioanalysis->pk_analysis stat_analysis Statistical Analysis (90% CI) pk_analysis->stat_analysis be_conclusion Bioequivalence Conclusion stat_analysis->be_conclusion

Caption: Workflow for a Paroxetine Bioequivalence Study.

Paroxetine_Metabolism_Pathway paroxetine Paroxetine (Oral Dose) absorption GI Absorption paroxetine->absorption cyp2d6 CYP2D6 paroxetine->cyp2d6 Inhibition liver_metabolism First-Pass Metabolism (Liver) absorption->liver_metabolism systemic_circulation Systemic Circulation systemic_circulation->liver_metabolism Recirculation excretion Excretion (Urine/Feces) systemic_circulation->excretion liver_metabolism->systemic_circulation liver_metabolism->cyp2d6 Primary Pathway inactive_metabolites Inactive Metabolites cyp2d6->inactive_metabolites inactive_metabolites->excretion

Caption: Simplified Paroxetine Metabolism Pathway.

Troubleshooting_Logic start High Variability in BE Study q1 Was a pilot study conducted? start->q1 a1_yes Review pilot data for variability estimates q1->a1_yes Yes a1_no Conduct pilot study to inform pivotal study design q1->a1_no No q2 Were subjects genotyped for CYP2D6? a1_yes->q2 a1_no->q2 a2_yes Check for phenotype imbalance between groups q2->a2_yes Yes a2_no Consider genotyping to explain variability and inform future studies q2->a2_no No q3 Is the bioanalytical method robust? a2_yes->q3 a2_no->q3 a3_yes Investigate other factors (compliance, diet, etc.) q3->a3_yes Yes a3_no Re-validate analytical method (accuracy, precision, stability) q3->a3_no No q4 Is the study design appropriate for a highly variable drug? a3_yes->q4 a3_no->q4 a4_yes Proceed with data analysis q4->a4_yes Yes a4_no Consider alternative designs: - Replicate Design - RSABE q4->a4_no No

Caption: Troubleshooting Logic for High Variability.

References

Validation & Comparative

A Comparative In Vitro Analysis of Paroxetine Mesylate and Other Selective Serotonin Reuptake Inhibitors

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive in vitro comparison of paroxetine mesylate's efficacy against other selective serotonin reuptake inhibitors (SSRIs). The data presented herein, derived from various experimental studies, is intended to offer an objective overview of the pharmacological profiles of these compounds at the molecular and cellular levels.

Executive Summary

Paroxetine is consistently demonstrated to be one of the most potent inhibitors of the serotonin transporter (SERT) among the class of SSRIs.[1] In vitro studies, measuring binding affinity (Ki) and functional inhibition of serotonin reuptake (IC50), repeatedly position paroxetine at the higher end of the potency spectrum. While direct comparative studies focusing specifically on the mesylate salt are limited, the active moiety, paroxetine, exhibits high affinity for SERT. It is important to note that while the salt form can influence pharmacokinetic properties, the in vitro efficacy is primarily determined by the active paroxetine molecule.[2]

Comparative Efficacy Data

The following table summarizes the in vitro potency of paroxetine and other commonly prescribed SSRIs. The data, collated from multiple sources, highlights the comparative binding affinities and inhibition of serotonin reuptake. It is crucial to consider that variations in experimental conditions can influence absolute values.

CompoundSERT Binding Affinity (Ki, nM)Serotonin Reuptake Inhibition (IC50, nM)
Paroxetine 0.1 - 1.0 [3]0.1 - 0.8
Sertraline0.4 - 2.10.5 - 5.0
Fluoxetine1.1 - 6.82.8 - 15.0
Citalopram1.6 - 5.45.0 - 18.0
Fluvoxamine4.0 - 10.07.0 - 25.0

Note: The ranges provided reflect data from multiple in vitro studies. Direct comparison is most accurate when data is generated from the same study under identical experimental conditions.

Experimental Protocols

The data presented in this guide are primarily derived from two key in vitro experimental methodologies: radioligand binding assays and serotonin reuptake inhibition assays.

Radioligand Binding Assay

Objective: To determine the binding affinity (Ki) of a compound for the serotonin transporter (SERT).

Methodology:

  • Membrane Preparation: Membranes are prepared from cells expressing the human serotonin transporter (hSERT) or from brain tissue known to have a high density of SERT (e.g., rat brain cortex).

  • Radioligand Incubation: A specific radioligand that binds to SERT (e.g., [³H]-citalopram or [³H]-paroxetine) is incubated with the prepared membranes.

  • Competitive Binding: The incubation is performed in the presence of varying concentrations of the test compound (e.g., this compound or other SSRIs). The test compound competes with the radioligand for binding to SERT.

  • Separation and Detection: After reaching equilibrium, the bound radioligand is separated from the unbound radioligand by rapid filtration. The amount of radioactivity on the filters is then quantified using a scintillation counter.

  • Data Analysis: The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined. The Ki value is then calculated using the Cheng-Prusoff equation, which takes into account the concentration and affinity of the radioligand.

Serotonin Reuptake Inhibition Assay

Objective: To measure the functional potency (IC50) of a compound in inhibiting the reuptake of serotonin into cells.

Methodology:

  • Cell Culture: A suitable cell line endogenously expressing or transfected with hSERT (e.g., HEK293-hSERT cells or JAR cells) is cultured.[4]

  • Serotonin Uptake: The cells are incubated with a low concentration of radiolabeled serotonin (e.g., [³H]-5-HT).

  • Inhibitor Treatment: The uptake of [³H]-5-HT is measured in the presence of various concentrations of the test compound.

  • Termination and Measurement: The uptake process is stopped by washing the cells with ice-cold buffer. The amount of [³H]-5-HT that has been transported into the cells is then determined by lysing the cells and measuring the radioactivity.

  • Data Analysis: The concentration of the test compound that produces 50% inhibition of serotonin uptake (IC50) is calculated.

Visualizing the Mechanism and Workflow

To further elucidate the concepts discussed, the following diagrams illustrate the mechanism of action of SSRIs and a typical experimental workflow for in vitro efficacy testing.

SSRI_Mechanism cluster_presynaptic Presynaptic Neuron cluster_synaptic_cleft Synaptic Cleft cluster_postsynaptic Postsynaptic Neuron Serotonin_Vesicle Serotonin Vesicles SERT SERT Serotonin Serotonin Serotonin_Vesicle->Serotonin Release Serotonin->SERT Reuptake Receptor Serotonin Receptor Serotonin->Receptor Binding SSRI Paroxetine (SSRI) SSRI->SERT Inhibition

Caption: Mechanism of action of SSRIs like paroxetine.

In_Vitro_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Data Analysis Cell_Culture Cell Culture (hSERT expressing) Membrane_Prep Membrane Preparation Cell_Culture->Membrane_Prep Uptake_Assay Serotonin Reuptake Assay Cell_Culture->Uptake_Assay Binding_Assay Radioligand Binding Assay Membrane_Prep->Binding_Assay IC50_Calc IC50 Calculation Binding_Assay->IC50_Calc Uptake_Assay->IC50_Calc Ki_Calc Ki Calculation IC50_Calc->Ki_Calc Cheng-Prusoff

References

Head-to-Head Comparison: Paroxetine Mesylate vs. Fluoxetine in Preclinical Animal Models

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

A Comprehensive Review of Behavioral, Neurochemical, and Pharmacokinetic Profiles of Two Widely Studied Serotonin Reuptake Inhibitors in Animal Models

This guide provides a detailed comparative analysis of paroxetine mesylate and fluoxetine, two selective serotonin reuptake inhibitors (SSRIs), based on data from preclinical animal studies. The objective is to offer researchers, scientists, and drug development professionals a thorough resource summarizing the performance of these compounds in established animal models of depression and anxiety. This comparison focuses on quantitative data from key behavioral, neurochemical, and pharmacokinetic experiments.

Behavioral Pharmacology

The antidepressant and anxiolytic-like effects of paroxetine and fluoxetine have been extensively evaluated in various animal models. The Forced Swim Test (FST) and the Elevated Plus Maze (EPM) are two of the most common assays used to predict antidepressant and anxiolytic efficacy, respectively.

Forced Swim Test (FST)

The FST is a widely used model to screen for potential antidepressant activity.[1] The test is based on the principle that when rodents are placed in an inescapable cylinder of water, they will eventually adopt an immobile posture.[1] A reduction in the duration of immobility is indicative of an antidepressant-like effect. Both paroxetine and fluoxetine have demonstrated efficacy in this model by decreasing immobility time.[2][3] However, the effectiveness of fluoxetine can be influenced by the specific strain of the animal model used.[1] For instance, Wistar-Kyoto rats, a putative animal model of depression, show blunted responses to fluoxetine.[1]

Parameter This compound Fluoxetine Animal Model Citation
Effect on Immobility Time DecreasedDecreased (strain-dependent)Rats, Mice[1][2][3]
Elevated Plus Maze (EPM)

The EPM is a widely accepted model for assessing anxiety-like behavior in rodents. The apparatus consists of two open and two enclosed arms. Anxiolytic compounds typically increase the time spent and the number of entries into the open arms. Interestingly, acute administration of both paroxetine and fluoxetine has been shown to produce an anxiogenic-like effect in rats, decreasing the percentage of time spent in the open arms.[4] Repeated treatment with both drugs in adolescent rats also resulted in reduced time in the open arms of the EPM and the light compartment of the light/dark box.[5][6][7]

Parameter This compound Fluoxetine Animal Model Citation
Acute Effect on Open Arm Time DecreasedDecreasedRats[4]
Repeated Treatment Effect on Open Arm Time (Adolescent) DecreasedDecreasedRats[5][6][7]

Neurochemical Profile

The primary mechanism of action for both paroxetine and fluoxetine is the inhibition of the serotonin transporter (SERT), leading to an increase in extracellular serotonin levels. Microdialysis and SERT occupancy studies are crucial for characterizing these neurochemical effects.

Serotonin Transporter (SERT) Occupancy

In vivo studies using radioligands have been employed to determine the occupancy of SERT by these drugs. Paroxetine has a faster rate of occupancy of the 5-HT transporter site compared to fluoxetine.[8] Conversely, the duration of occupancy is significantly longer for fluoxetine (approximately 50 hours) than for paroxetine (approximately 10 hours).[8] Studies in rats have shown that embryonic exposure to both drugs results in over 80% SERT occupancy in the brain tissue of the pups.[9][10] However, by postnatal day 4, high SERT occupancy was only observed in fluoxetine-exposed pups, reflecting its longer half-life.[9][10] A minimum of 80% SERT occupancy is suggested to be necessary for the therapeutic effects of SSRIs.[11]

Parameter This compound Fluoxetine Animal Model Citation
Rate of SERT Occupancy IntermediateSlowestMice[8]
Duration of SERT Occupancy Approx. 10 hoursApprox. 50 hoursMice[8]
SERT Occupancy after in utero exposure (E21) >80%>80%Rats[9][10]
SERT Occupancy at Postnatal Day 4 (after in utero exposure) Low41-92%Rats[9][10]
Microdialysis

In vivo microdialysis allows for the measurement of extracellular neurotransmitter levels in specific brain regions. Studies have shown that both paroxetine and fluoxetine increase extracellular serotonin levels.[12][13] For instance, acute administration of fluoxetine has been shown to increase extracellular 5-HT levels in the medial prefrontal cortex of mice.[13] Chronic microdialysis of fluoxetine into the medullary raphe nuclei of rats has been found to increase the ventilatory response to CO2.[14]

Pharmacokinetic Properties

The pharmacokinetic profiles of paroxetine and fluoxetine exhibit notable differences, particularly in their metabolism and half-life.

Paroxetine has a half-life of approximately 24 hours and does not have active metabolites.[15][16] It is a potent inhibitor of the cytochrome P450 2D6 (CYP2D6) enzyme and exhibits non-linear pharmacokinetics, meaning that higher doses can lead to disproportionately greater plasma concentrations as the enzyme becomes saturated.[16][17]

Fluoxetine, in contrast, has a much longer half-life of 2-4 days, and its active metabolite, norfluoxetine, has an even longer half-life of 7-15 days.[16] This long half-life contributes to a more prolonged effect even after discontinuation.[15][16] Fluoxetine is also an inhibitor of CYP2D6.[18]

Regarding the mesylate salt form of paroxetine, studies have indicated that it is generally bioequivalent to the hydrochloride salt at a 40 mg dose, though some variability has been observed at lower doses.[19][20]

Parameter This compound Fluoxetine Citation
Half-life ~24 hours2-4 days[16]
Active Metabolite NoYes (Norfluoxetine, t1/2 7-15 days)[15][16]
CYP2D6 Inhibition Potent InhibitorInhibitor[17][18]
Pharmacokinetics Non-linearDose-proportional changes in plasma concentrations[16][17]

Experimental Protocols and Visualizations

Signaling Pathway of SSRIs

The primary mechanism of action for both paroxetine and fluoxetine involves the blockade of the serotonin transporter (SERT) on the presynaptic neuron. This inhibition leads to an accumulation of serotonin (5-HT) in the synaptic cleft, thereby enhancing serotonergic neurotransmission.

SSRI_Mechanism cluster_presynaptic Presynaptic Neuron cluster_synaptic_cleft Synaptic Cleft cluster_postsynaptic Postsynaptic Neuron Presynaptic_Neuron 5-HT Synthesis Vesicle 5-HT Vesicle Presynaptic_Neuron->Vesicle Packaging 5HT_Synapse 5-HT Vesicle->5HT_Synapse Release SERT SERT 5HT_Synapse->SERT Reuptake Postsynaptic_Receptor 5-HT Receptor 5HT_Synapse->Postsynaptic_Receptor Binding Signal_Transduction Signal Transduction Postsynaptic_Receptor->Signal_Transduction Activation Paroxetine_Fluoxetine Paroxetine / Fluoxetine Paroxetine_Fluoxetine->SERT Inhibition

Caption: Mechanism of action of Paroxetine and Fluoxetine.

Forced Swim Test (FST) Experimental Workflow

The FST protocol generally involves two sessions. The first is a pre-test session to induce a state of behavioral despair, followed by a test session where the effects of the drug are measured.

FST_Workflow Start Start Acclimation Animal Acclimation Start->Acclimation Pre_Test Pre-Test Session (15 min swim) Acclimation->Pre_Test Drug_Admin Drug Administration (Paroxetine or Fluoxetine) Pre_Test->Drug_Admin 24h Interval Test_Session Test Session (5 min swim) Drug_Admin->Test_Session Data_Analysis Data Analysis (Immobility Time) Test_Session->Data_Analysis End End Data_Analysis->End

Caption: Generalized workflow for the Forced Swim Test.

Elevated Plus Maze (EPM) Experimental Workflow

The EPM test involves placing a rodent in the center of the maze and allowing it to explore for a set period. The time spent in and entries into the different arms are recorded.

EPM_Workflow Start Start Drug_Admin Drug Administration (Paroxetine or Fluoxetine) Start->Drug_Admin Placement Place Animal in Center of Maze Drug_Admin->Placement e.g., 30 min post-injection Exploration Allow Exploration (e.g., 5 min) Placement->Exploration Recording Record Behavior (Video Tracking) Exploration->Recording Data_Analysis Data Analysis (% Time in Open Arms) Recording->Data_Analysis End End Data_Analysis->End

Caption: Generalized workflow for the Elevated Plus Maze test.

Conclusion

In preclinical animal models, both paroxetine and fluoxetine demonstrate efficacy in behavioral tests predictive of antidepressant activity, primarily through their shared mechanism of serotonin reuptake inhibition. However, they exhibit distinct profiles in terms of their pharmacokinetics and effects on anxiety-like behaviors with acute administration. Paroxetine has a faster onset of SERT occupancy but a shorter duration of action compared to fluoxetine, which has a notably long half-life due to its active metabolite. These differences are critical considerations for the design and interpretation of preclinical studies and may have implications for their clinical use. Further research is warranted to fully elucidate the comparative neurobiological effects of the mesylate salt of paroxetine.

References

Validating the Binding of Paroxetine Mesylate to the Serotonin Transporter: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides a comprehensive overview of the experimental validation of paroxetine mesylate's binding to the serotonin transporter (SERT). It is intended for researchers, scientists, and professionals in drug development seeking to understand the binding characteristics of this potent selective serotonin reuptake inhibitor (SSRI) in comparison to other relevant compounds.

Paroxetine, the active moiety in this compound, is a high-affinity and highly selective inhibitor of the serotonin transporter. The primary function of SERT, an integral membrane protein, is to facilitate the reuptake of serotonin from the synaptic cleft back into the presynaptic neuron, a crucial mechanism for regulating serotonergic neurotransmission. By blocking this transporter, paroxetine increases the concentration of serotonin in the synapse, which is the basis of its therapeutic effects in treating conditions like major depressive disorder and anxiety disorders.

While available in different salt forms, such as mesylate and hydrochloride, these formulations are designed to improve the drug's stability and bioavailability. However, the binding interaction with the serotonin transporter is dictated by the paroxetine molecule itself.

Comparative Binding Affinity of SERT Ligands

The affinity of a drug for its target is a critical determinant of its potency. For SERT inhibitors, this is typically quantified by the inhibition constant (Ki) or the dissociation constant (Kd), with lower values indicating higher affinity. Paroxetine is renowned for its exceptionally high affinity for SERT, often reported in the sub-nanomolar range.

The following table compares the binding affinities of paroxetine and other common SSRIs for the human serotonin transporter (hSERT).

CompoundBinding Affinity (Ki in nM) for hSERTPrimary Mechanism of Action
Paroxetine ~0.1 - 1.0SSRI
Sertraline ~0.5 - 2.0SSRI
Fluoxetine ~1.0 - 5.0SSRI
Citalopram ~1.0 - 6.0SSRI
Serotonin (5-HT) ~200 - 700 (Kd)Endogenous Substrate

Note: The binding affinity values are approximate and can vary depending on the experimental conditions and assay methodology.

Experimental Protocols for Binding Validation

Several robust experimental techniques are employed to validate and quantify the binding of ligands like paroxetine to the serotonin transporter. The most common methods include radioligand binding assays and serotonin uptake inhibition assays.

1. Radioligand Binding Assay (Competitive Inhibition)

This method directly measures the ability of a test compound (e.g., paroxetine) to compete with a radiolabeled ligand that has a known high affinity for SERT (e.g., [³H]citalopram or [³H]paroxetine).

  • Principle: Membranes from cells expressing SERT (e.g., human platelets, HEK293 cells transfected with hSERT, or brain synaptosomes) are incubated with a fixed concentration of the radioligand and varying concentrations of the unlabeled test compound. The test compound will compete with the radioligand for binding to SERT.

  • Procedure:

    • Membrane Preparation: Isolate membranes from a source rich in SERT.

    • Incubation: Incubate the membranes with the radioligand and a range of concentrations of the unlabeled competitor drug (paroxetine).

    • Separation: Separate the bound from the free radioligand, typically by rapid filtration through glass fiber filters.

    • Quantification: Measure the radioactivity retained on the filters using a scintillation counter.

    • Data Analysis: Plot the percentage of inhibition of radioligand binding against the concentration of the competitor drug. The IC50 (the concentration of the drug that inhibits 50% of the specific binding of the radioligand) is determined. The Ki value is then calculated from the IC50 using the Cheng-Prusoff equation.

2. Serotonin Uptake Inhibition Assay

This functional assay measures the ability of a compound to inhibit the primary function of SERT, which is the transport of serotonin.

  • Principle: This assay quantifies the inhibition of radiolabeled serotonin ([³H]5-HT) uptake into cells or synaptosomes that express SERT.

  • Procedure:

    • Cell/Synaptosome Preparation: Prepare a suspension of cells (like JAR cells or HEK293-hSERT) or brain synaptosomes.

    • Pre-incubation: Pre-incubate the cells/synaptosomes with various concentrations of the test compound (paroxetine).

    • Initiation of Uptake: Add a fixed concentration of [³H]5-HT to initiate the uptake process and incubate for a defined period at a controlled temperature (e.g., 37°C).

    • Termination of Uptake: Stop the uptake by rapid cooling and filtration.

    • Quantification: Measure the amount of [³H]5-HT taken up by the cells/synaptosomes via scintillation counting.

    • Data Analysis: Determine the IC50 value, which is the concentration of the test compound that inhibits 50% of the serotonin uptake.

Visualizing Molecular Interactions and Experimental Workflows

Serotonin Reuptake and Inhibition by Paroxetine

The following diagram illustrates the signaling pathway of serotonin at the synapse and the mechanism of action of paroxetine. In a normal state, SERT removes serotonin from the synaptic cleft. Paroxetine blocks this transporter, leading to an accumulation of serotonin in the synapse.

A Comparative Guide to the Cross-Validation of Analytical Methods for Paroxetine Mesylate

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of analytical methods for the quantification of paroxetine mesylate, a selective serotonin reuptake inhibitor (SSRI) used in the treatment of various depressive and anxiety disorders. The selection of a robust and reliable analytical method is critical for quality control, pharmacokinetic studies, and ensuring the therapeutic efficacy and safety of the final drug product. This document outlines the experimental data and protocols for three common analytical techniques: High-Performance Liquid Chromatography (HPLC), UV-Visible (UV-Vis) Spectrophotometry, and High-Performance Thin-Layer Chromatography (HPTLC), facilitating an informed decision for researchers and drug development professionals.

Comparative Analysis of Analytical Methods

The performance of different analytical methods for paroxetine quantification can be evaluated based on several key validation parameters as stipulated by the International Council for Harmonisation (ICH) guidelines. These parameters include linearity, accuracy, precision, limit of detection (LOD), and limit of quantification (LOQ). A summary of these parameters from various studies is presented in the table below.

MethodLinearity Range (µg/mL)Correlation Coefficient (r²)Accuracy (% Recovery)Precision (%RSD)LOD (µg/mL)LOQ (µg/mL)Reference
RP-HPLC 20-1000.999998.6 - 101.85< 20.72.4[1][2]
RP-HPLC 2-100.999999.53 ± 0.6327< 20.0590.181[3]
RP-HPLC 25-1500.99999.41 - 99.93---[4]
UHPLC 0.1 - 0.3 (mg/mL)> 0.959-< 20.01 (ng/mL)0.025 (ng/mL)[5]
HPLC-ED 0.0005 - 0.05> 0.999999.7 - 100.7< 0.5380.0000050.00001[6]
UV-Vis 10-500.9993100.2 ± 1.61< 20.30.9[1][2]
UV-Vis 1-80.999297.97 - 101.53< 20.30.8[7]
UV-Vis 2-20-99.92 ± 0.22-0.280.85[8]
UV-Vis 10-600.99998 - 102-0.2060.625[9]
HPTLC 0.01 - 0.14 (ng/µL)0.99692.00 - 101.431.02 - 3.850.25 (ng/band)0.55 (ng/band)[10]
HPTLC 0.3 - 1.8 (ng/band)0.9989----[11]

Experimental Workflows and Logical Relationships

A typical workflow for the development and cross-validation of analytical methods is crucial for ensuring the reliability and interchangeability of different techniques. The following diagram illustrates a generalized workflow.

Analytical_Method_Cross_Validation_Workflow cluster_Method_Development Method Development & Optimization cluster_Method_Validation Method Validation (ICH Guidelines) cluster_Cross_Validation Cross-Validation cluster_Decision Decision cluster_Outcome Outcome A Define Analytical Target Profile B Select Analytical Technique (e.g., HPLC, UV) A->B C Method Optimization (e.g., Mobile Phase, Wavelength) B->C D Linearity & Range C->D E Accuracy C->E F Precision (Repeatability & Intermediate) C->F G Specificity C->G H LOD & LOQ C->H I Robustness C->I J Analyze Same Samples by Method 1 (e.g., HPLC) C->J Validated Method 1 K Analyze Same Samples by Method 2 (e.g., UV-Vis) C->K Validated Method 2 L Statistical Comparison of Results (e.g., t-test, F-test) J->L K->L M Methods are Interchangeable? L->M N Acceptance M->N Yes O Further Investigation/ Method Refinement M->O No

Caption: Workflow for Analytical Method Development and Cross-Validation.

Detailed Experimental Protocols

Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC)

This method offers high specificity and sensitivity for the determination of paroxetine.

  • Instrumentation: An Agilent HPLC system with a UV detector is commonly used.[1]

  • Column: A Kromosil-C18 column (250 x 4.6mm, 5µ) is a suitable stationary phase.[1]

  • Mobile Phase: A mixture of phosphate buffer (pH 6.0) and acetonitrile in a 60:40 v/v ratio is often employed.[1] The mobile phase should be filtered and degassed before use.

  • Flow Rate: A typical flow rate is 1.0 mL/min.[1]

  • Detection Wavelength: The UV detector is set to 294 nm for monitoring the eluent.[1]

  • Standard Solution Preparation: A standard stock solution of paroxetine HCl is prepared by dissolving 25 mg in 25 mL of the mobile phase to achieve a concentration of 1000 µg/mL. Working standards are prepared by further dilution of the stock solution.[1]

  • Sample Preparation: For tablet analysis, twenty tablets are weighed and finely powdered. A quantity of powder equivalent to 100 mg of paroxetine is dissolved in 100 mL of the mobile phase, sonicated, and filtered.[7]

UV-Visible (UV-Vis) Spectrophotometry

This method is simpler and more rapid than HPLC, making it suitable for routine quality control.

  • Instrumentation: A double beam UV-Vis spectrophotometer with 1 cm quartz cells is used.

  • Solvent: Distilled water is a common solvent for paroxetine analysis.[1][2]

  • Wavelength of Maximum Absorbance (λmax): Paroxetine exhibits maximum absorbance at 294 nm in water.[1][2]

  • Standard Solution Preparation: A stock solution of 1000 µg/mL is prepared by dissolving 100 mg of paroxetine HCl in 100 mL of water. This is further diluted to obtain working standards in the desired concentration range (e.g., 10-50 µg/mL).[1][2]

  • Sample Preparation: A quantity of powdered tablets equivalent to 100 mg of paroxetine is dissolved in about 40 mL of distilled water, sonicated for 5 minutes, and then the volume is made up to 100 mL with water. The solution is filtered before analysis.[7]

High-Performance Thin-Layer Chromatography (HPTLC)

HPTLC offers the advantage of analyzing multiple samples simultaneously.

  • Stationary Phase: Pre-coated silica gel 60 F254 HPTLC plates are used.[10]

  • Mobile Phase: A mixture of toluene, acetone, ethanol, and 25% ammonium hydroxide in water (9:5:2:1, v/v/v/v) has been shown to be effective.[10]

  • Sample Application: Samples are applied to the plates as bands.

  • Development: The plate is developed in a chromatographic chamber with the mobile phase.

  • Detection: Densitometric analysis is carried out at 294 nm.[10]

  • Standard and Sample Preparation: Paroxetine is extracted from the sample matrix (e.g., human serum) using a suitable solvent like n-hexane-isoamyl alcohol (99:1, v/v).[10] The extract is then concentrated and applied to the HPTLC plate.

Conclusion

The choice of an analytical method for this compound depends on the specific requirements of the analysis. HPLC and UHPLC methods offer the highest sensitivity and selectivity, making them ideal for bioanalytical studies and the quantification of low-level impurities.[5][6] UV-Vis spectrophotometry provides a simple, rapid, and cost-effective alternative for routine quality control of pharmaceutical dosage forms.[1][2][7] HPTLC is a valuable tool for high-throughput screening. The cross-validation of these methods by analyzing the same set of samples and performing statistical comparisons is essential to ensure consistency and reliability of results across different analytical platforms. This guide provides the foundational data and protocols to assist researchers in this endeavor.

References

A Comparative Analysis of the Pharmacokinetic Profiles of Generic and Brand-Name Paroxetine Mesylate

Author: BenchChem Technical Support Team. Date: November 2025

An objective comparison of the bioequivalence and pharmacokinetic profiles of generic paroxetine mesylate and its brand-name counterpart, supported by experimental data from regulatory submissions. This guide is intended for researchers, scientists, and professionals in drug development.

This guide provides a detailed comparison of the pharmacokinetic (PK) profiles of generic this compound and the brand-name reference drug, paroxetine hydrochloride (often marketed as Paxil®). The data presented is primarily derived from bioequivalence studies submitted to the U.S. Food and Drug Administration (FDA), offering a comprehensive overview for scientific and research applications.

Pharmacokinetic Data Comparison

The bioequivalence of generic and brand-name drugs is determined by comparing key pharmacokinetic parameters. The following tables summarize the results from single-dose, randomized, two-way crossover studies conducted in healthy adult volunteers under fasting conditions.

Single 20 mg Dose Administration

A comparative bioavailability study in healthy volunteers receiving a single 20 mg dose of paroxetine as either the mesylate (test) or hydrochloride (reference) salt demonstrated that the two products are bioequivalent.[1]

Pharmacokinetic ParameterThis compound (Test)Paroxetine Hydrochloride (Reference)90% Confidence Interval
Cmax (ng/mL) 4.1 ± 3.34.3 ± 3.682.0% - 111.9%
AUC (0-t) (ng·hr/mL) 134.6 ± 282.8120.2 ± 232.8Not explicitly stated
AUC (0-inf) (ng·hr/mL) 158.4 ± 306.9143.5 ± 255.789.9% - 114.8%

Data sourced from FDA regulatory documents. Cmax and AUC values are presented as mean ± standard deviation.[1]

Single 40 mg Dose Administration

In a similar study utilizing a single 40 mg dose, the this compound tablets were also found to be bioequivalent to the paroxetine hydrochloride tablets.[1]

Pharmacokinetic ParameterThis compound (Test)Paroxetine Hydrochloride (Reference)90% Confidence Interval
Cmax (ng/mL) 13.9 ± 9.213.1 ± 9.799.1% - 123.2%
AUC (0-t) (ng·hr/mL) 400.3 ± 216.5370.8 ± 204.4Not explicitly stated
AUC (0-inf) (ng·hr/mL) 415.7 ± 223.1385.0 ± 210.4102.3% - 117.8%

Data sourced from FDA regulatory documents. Cmax and AUC values are presented as mean ± standard deviation.[1]

x 10 mg Dose Administration

Interestingly, a study with a 2x10 mg dose of this compound tablets failed to meet the bioequivalence criteria for the area under the curve (AUC), although the maximum concentration (Cmax) was within the acceptable limits.[1] The failure to meet the AUC bioequivalence criteria was potentially attributed to high intersubject variability.[1]

Pharmacokinetic ParameterThis compound (Test)Paroxetine Hydrochloride (Reference)90% Confidence Interval
Cmax (ng/mL) 4.8 ± 3.04.3 ± 2.699.1% - 123.2%
AUC (0-inf) (ng·hr/mL) 213.3 ± 157.0175.7 ± 117.0112.9% - 138.5%

Data sourced from FDA regulatory documents. Cmax and AUC values are presented as mean ± standard deviation.[1]

Experimental Protocols

The bioequivalence studies cited followed a standardized methodology to ensure the reliability of the pharmacokinetic comparisons.

Study Design: The studies were designed as open-label, randomized, single-dose, two-way crossover investigations.[1]

Participants: Healthy adult male and female volunteers, typically between the ages of 18 and 45, participated in these studies.[1]

Dosing and Administration:

  • Participants received a single oral dose of either this compound (test drug) or paroxetine hydrochloride (reference drug) with 200-240 mL of water.[1]

  • The studies were conducted under fasting conditions, with subjects fasting overnight for at least 10 hours prior to drug administration.[1]

Washout Period: A crossover design was employed, with a washout period of 21 days separating the two treatment periods.[1] This ensures that the first administered drug is completely eliminated from the body before the second drug is given.

Blood Sampling: Venous blood samples (approximately 10 mL) were collected at regular intervals for up to 120 hours post-dose to determine the plasma concentration of paroxetine over time.[1]

Analytical Method: The concentration of paroxetine in the plasma samples was quantified using a validated Liquid Chromatography-Mass Spectrometry/Mass Spectrometry (LC/MS/MS) method. The lower limit of quantification for this assay was 0.1 ng/mL.[1]

Pharmacokinetic Analysis: The key pharmacokinetic parameters, including Cmax (maximum plasma concentration), Tmax (time to reach Cmax), and AUC (area under the plasma concentration-time curve), were calculated from the plasma concentration-time data for each participant.

Visualizing Experimental and Biological Pathways

To better illustrate the processes involved in these studies and the mechanism of action of paroxetine, the following diagrams are provided.

G cluster_screening Screening & Enrollment cluster_period1 Period 1 cluster_period2 Period 2 (Crossover) s1 Healthy Volunteers (18-45 years) s2 Informed Consent & Screening s1->s2 p1_rand Randomization s2->p1_rand p1_drugA Group A: Single Dose This compound (Test) p1_rand->p1_drugA p1_drugB Group B: Single Dose Paroxetine HCl (Reference) p1_rand->p1_drugB p1_pk Serial Blood Sampling (0-120 hours) p1_drugA->p1_pk p1_drugB->p1_pk washout 21-Day Washout Period p1_pk->washout p2_drugA Group B: Single Dose This compound (Test) washout->p2_drugA p2_drugB Group A: Single Dose Paroxetine HCl (Reference) washout->p2_drugB p2_pk Serial Blood Sampling (0-120 hours) p2_drugA->p2_pk p2_drugB->p2_pk analysis LC/MS/MS Analysis of Plasma Samples p2_pk->analysis pk_params Calculation of PK Parameters (Cmax, Tmax, AUC) analysis->pk_params bioequivalence Statistical Analysis for Bioequivalence pk_params->bioequivalence G cluster_synapse Synaptic Cleft cluster_postsynaptic Postsynaptic Neuron serotonin_synapse Serotonin (5-HT) receptor Postsynaptic 5-HT Receptor serotonin_synapse->receptor Binds sert Serotonin Transporter (SERT) sert->serotonin_synapse Reuptake paroxetine Paroxetine paroxetine->sert Inhibits g_protein G-Protein Activation receptor->g_protein Activates ac Adenylate Cyclase (AC) g_protein->ac camp cAMP ac->camp Converts ATP to pka Protein Kinase A (PKA) camp->pka Activates creb CREB Phosphorylation pka->creb Phosphorylates gene_expression Altered Gene Expression creb->gene_expression Regulates neuronal_response Therapeutic Neuronal Response gene_expression->neuronal_response

References

In-Vitro Dissolution Comparison of Paroxetine Mesylate Polymorphs: A Technical Overview

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the critical aspects surrounding the in-vitro dissolution of different polymorphic forms of paroxetine mesylate. While a comprehensive search of publicly available scientific literature and regulatory documents did not yield direct comparative studies on the dissolution profiles of distinct this compound polymorphs, this guide outlines the foundational concepts, a generalized experimental protocol for such a comparison, and the significance of polymorphism in the context of drug development.

The Significance of Polymorphism in Pharmaceuticals

Polymorphism, the ability of a solid material to exist in more than one crystal structure, is a critical consideration in drug development. Different polymorphs of the same active pharmaceutical ingredient (API) can exhibit distinct physicochemical properties, including:

  • Solubility and Dissolution Rate: These are key determinants of a drug's bioavailability. A more soluble polymorph will generally dissolve faster, potentially leading to quicker absorption.

  • Stability: Different crystalline forms can have varying physical and chemical stability. One polymorph may be more prone to degradation or conversion to another form under specific storage conditions.

  • Mechanical Properties: Properties such as hardness and compressibility can differ between polymorphs, impacting the manufacturing process of the final dosage form.

Hypothetical In-Vitro Dissolution Data of this compound Polymorphs

In the absence of direct experimental data, the following table illustrates how a comparative dissolution study of hypothetical this compound polymorphs (Form A, Form B, and an amorphous form) might be presented. This data is purely illustrative and intended to demonstrate the expected format of such a comparison.

Time (minutes)Mean % Drug Dissolved - Form A (± SD)Mean % Drug Dissolved - Form B (± SD)Mean % Drug Dissolved - Amorphous (± SD)
525 ± 435 ± 560 ± 7
1045 ± 655 ± 785 ± 6
1560 ± 570 ± 695 ± 4
3080 ± 488 ± 5>99
4592 ± 395 ± 4>99
6098 ± 2>99>99

This table presents hypothetical data for illustrative purposes only.

Generalized Experimental Protocol for Comparative In-Vitro Dissolution

The following is a detailed, generalized protocol that could be employed to conduct a comparative in-vitro dissolution study of different this compound polymorphs. This protocol is based on established methodologies for the dissolution testing of paroxetine solid dosage forms.

1. Objective: To compare the in-vitro dissolution profiles of different polymorphic forms of this compound under standardized conditions.

2. Materials:

  • This compound polymorphs (e.g., Form A, Form B, Amorphous)
  • Dissolution media (e.g., 0.1 N HCl, pH 4.5 phosphate buffer, pH 6.8 phosphate buffer)
  • High-Performance Liquid Chromatography (HPLC) grade solvents (e.g., acetonitrile, methanol)
  • Reagents for buffer preparation

3. Equipment:

  • USP Dissolution Apparatus 2 (Paddle Apparatus)
  • Constant temperature water bath
  • HPLC system with a UV detector
  • Analytical balance
  • pH meter
  • Syringe filters (e.g., 0.45 µm)

4. Dissolution Parameters:

  • Apparatus: USP Apparatus 2 (Paddles)
  • Dissolution Medium: 900 mL of 0.1 N HCl (or other relevant media)
  • Temperature: 37 ± 0.5 °C
  • Paddle Speed: 50 RPM
  • Sampling Times: 5, 10, 15, 30, 45, and 60 minutes
  • Sample Volume: 5 mL (to be replaced with an equal volume of fresh, pre-warmed medium)

5. Analytical Method (HPLC):

  • Column: C18, 4.6 mm x 150 mm, 5 µm (or equivalent)
  • Mobile Phase: A suitable mixture of buffer and organic solvent (e.g., phosphate buffer and acetonitrile)
  • Flow Rate: 1.0 mL/min
  • Injection Volume: 20 µL
  • Detection: UV at an appropriate wavelength (e.g., 295 nm)
  • Quantification: Based on a standard curve of known this compound concentrations.

6. Procedure:

  • Prepare the dissolution medium and bring it to the required temperature in the dissolution vessels.
  • Accurately weigh a specified amount of each this compound polymorph and introduce it into separate dissolution vessels.
  • Start the paddle rotation at the specified speed.
  • At each sampling time point, withdraw 5 mL of the medium from each vessel, filtering it through a 0.45 µm syringe filter.
  • Immediately replace the withdrawn volume with fresh, pre-warmed dissolution medium.
  • Analyze the collected samples by HPLC to determine the concentration of dissolved this compound.
  • Calculate the cumulative percentage of drug dissolved at each time point.

7. Data Analysis:

  • Plot the mean percentage of drug dissolved against time for each polymorph.
  • Calculate the similarity factor (f2) to statistically compare the dissolution profiles. An f2 value between 50 and 100 suggests similarity between two profiles.

Experimental Workflow Diagram

The following diagram illustrates the logical flow of the experimental protocol for a comparative in-vitro dissolution study.

experimental_workflow cluster_prep Preparation cluster_dissolution Dissolution Testing cluster_analysis Analysis cluster_results Results prep_media Prepare Dissolution Media start_test Start Dissolution Test (USP Apparatus 2, 37°C, 50 RPM) prep_media->start_test prep_samples Weigh Polymorph Samples prep_samples->start_test sampling Collect Samples at Predetermined Time Points start_test->sampling filter_samples Filter Samples sampling->filter_samples hplc_analysis Analyze by HPLC filter_samples->hplc_analysis calc_dissolution Calculate % Dissolved hplc_analysis->calc_dissolution plot_profiles Plot Dissolution Profiles calc_dissolution->plot_profiles calc_f2 Calculate Similarity Factor (f2) plot_profiles->calc_f2 compare_results Compare Polymorphs calc_f2->compare_results

A Comparative Analysis of the Metabolic Stability of Paroxetine Mesylate and Sertraline

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals: An In-Depth Comparison of Two Widely Prescribed SSRIs

Paroxetine and sertraline, both prominent selective serotonin reuptake inhibitors (SSRIs), are extensively prescribed for the treatment of major depressive disorder and other psychiatric conditions. While their primary mechanism of action is similar, their metabolic profiles exhibit notable differences that can influence their pharmacokinetic properties, potential for drug-drug interactions, and overall clinical utility. This guide provides a comparative study of the metabolic stability of paroxetine mesylate and sertraline, supported by experimental data and detailed methodologies.

Executive Summary

Metabolic Pathways and Key Enzymes

The biotransformation of both paroxetine and sertraline primarily occurs in the liver, mediated by the cytochrome P450 (CYP) enzyme system. However, the specific isoforms involved and the primary routes of metabolism differ significantly between the two compounds.

Paroxetine: The metabolism of paroxetine is predominantly carried out by CYP2D6. This enzyme is responsible for the initial demethylenation of the methylenedioxyphenyl group of paroxetine. Other enzymes, including CYP3A4, play a minor role. A crucial characteristic of paroxetine is its potent inhibition of CYP2D6, the very enzyme responsible for its metabolism. This auto-inhibition leads to nonlinear pharmacokinetics, where increases in dose can result in disproportionately larger increases in plasma concentrations. The metabolites of paroxetine are generally considered to be pharmacologically inactive.

Sertraline: In contrast to paroxetine, sertraline's metabolism is more diversified, involving multiple CYP isoforms. The primary metabolic pathway is N-demethylation to form desmethylsertraline. This process is catalyzed by several enzymes, including CYP2B6, CYP2C19, CYP2D6, CYP2C9, and CYP3A4. This metabolic redundancy makes sertraline less susceptible to significant pharmacokinetic alterations due to the inhibition of a single CYP enzyme.

Figure 1. Metabolic Pathways of Paroxetine and Sertraline cluster_paroxetine Paroxetine Metabolism cluster_sertraline Sertraline Metabolism Paroxetine Paroxetine CYP2D6_P CYP2D6 (Major) Paroxetine->CYP2D6_P Demethylenation Paroxetine->CYP2D6_P Inhibition Other_CYPs_P Other CYPs (Minor) Paroxetine->Other_CYPs_P Paroxetine_Metabolite Inactive Metabolites CYP2D6_P->Paroxetine_Metabolite Other_CYPs_P->Paroxetine_Metabolite Sertraline Sertraline CYPs_S CYP2B6, CYP2C19, CYP2D6, CYP2C9, CYP3A4 Sertraline->CYPs_S N-demethylation Desmethylsertraline Desmethylsertraline (Less Active) CYPs_S->Desmethylsertraline

Figure 1. Metabolic Pathways of Paroxetine and Sertraline

Comparative In Vitro Data

While direct comparative studies on the in vitro metabolic stability of this compound and sertraline are limited, data on their interaction with key metabolizing enzymes provide valuable insights. The following table summarizes the inhibitory potential of both drugs against various CYP450 enzymes. A lower Ki (

Validation of a Research-Grade Synthesis of Paroxetine Mesylate: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of a validated, research-grade synthesis of paroxetine mesylate with alternative synthetic routes. The performance of each method is evaluated based on experimental data for key metrics such as overall yield, purity, and the number of synthetic steps. Detailed experimental protocols for the featured synthesis and a summary of the alternatives are provided to enable informed decisions in a research and development setting.

Comparative Analysis of Paroxetine Synthesis Routes

The synthesis of paroxetine, a potent and selective serotonin reuptake inhibitor (SSRI), has been approached through various synthetic strategies. The choice of a particular route in a research or industrial setting often depends on factors such as stereochemical control, overall yield, cost of starting materials, and scalability. This guide focuses on a research-grade enantioselective synthesis and compares it with two other notable methods.

Synthetic RouteKey Starting MaterialsNumber of StepsOverall Yield (%)Purity/Enantiomeric Excess (ee)Key AdvantagesKey Disadvantages
Research-Grade: Asymmetric Synthesis via Enzymatic Desymmetrization 4-Fluorobenzaldehyde, Dimethyl 3-(4-fluorophenyl)glutarate~730-40%>99% (HPLC), >99% eeExcellent enantioselectivity, avoids use of toxic resolving agents.Multi-step process, requires specialized enzymes.
Alternative 1: Classical Synthesis from Arecoline Arecoline Hydrobromide, 4-Fluorophenylmagnesium Bromide5-615-25%Variable, requires chiral resolutionUtilizes a readily available natural product.Use of a toxic starting material, requires a classical resolution step which can be inefficient.
Alternative 2: Diastereoconvergent Cobalt-Catalyzed Arylation N-Boc-3-hydroxymethyl-4-piperidol, 4-Fluorophenyl Grignard reagent~5~20-30%Good diastereoselectivity (trans:cis up to 88:12)Novel and efficient C-C bond formation, diastereoconvergent.Requires a specific cobalt catalyst, may require optimization for scalability.

Signaling Pathway of Paroxetine

Paroxetine's primary mechanism of action involves the inhibition of the serotonin transporter (SERT) in the presynaptic neuron.[1][2] This blockage leads to an increase in the concentration of serotonin in the synaptic cleft, thereby enhancing serotonergic neurotransmission.[1][2]

Paroxetine_Mechanism_of_Action cluster_presynaptic Presynaptic Neuron cluster_synaptic_cleft Synaptic Cleft cluster_postsynaptic Postsynaptic Neuron Serotonin_Vesicle Serotonin Vesicles Synaptic_Cleft_Pre Serotonin_Vesicle->Synaptic_Cleft_Pre SERT Serotonin Transporter (SERT) Serotonin Serotonin (5-HT) Synaptic_Cleft_Pre->Serotonin Serotonin->SERT Reuptake 5HT_Receptor 5-HT Receptors Serotonin->5HT_Receptor Signal_Transduction Signal Transduction 5HT_Receptor->Signal_Transduction Activates Synaptic_Cleft_Post Paroxetine Paroxetine Paroxetine->SERT Inhibits

Caption: Mechanism of action of Paroxetine.

Experimental Protocols

Featured Research-Grade Synthesis: Asymmetric Synthesis of (-)-Paroxetine Mesylate

This synthesis utilizes an enzymatic desymmetrization to establish the key stereocenter, leading to high enantiopurity of the final product.

The synthesis begins with the preparation of the key intermediate, (3S,4R)-trans-4-(4-fluorophenyl)-3-hydroxymethylpiperidine, which can be obtained through various enantioselective methods. A common approach involves the enzymatic hydrolysis of a prochiral diester. This chiral intermediate is then protected and coupled with sesamol.

  • N-Boc Protection: To a solution of (3S,4R)-trans-4-(4-fluorophenyl)-3-hydroxymethylpiperidine in a suitable solvent such as a mixture of toluene and water, di-tert-butyl dicarbonate (Boc)2O and a base like sodium hydroxide are added. The reaction mixture is stirred at room temperature until completion. The organic layer containing the N-Boc protected intermediate is separated, washed, and dried.

  • Mesylation: The alcohol group of the N-Boc protected intermediate is then activated by converting it into a mesylate. The intermediate is dissolved in a solvent like toluene, and methanesulfonyl chloride is added in the presence of a base such as triethylamine at a controlled temperature.

  • Coupling with Sesamol: The resulting mesylate is then reacted with sesamol in the presence of a base (e.g., sodium methoxide) in a solvent like toluene. The reaction mixture is heated to reflux to facilitate the coupling reaction, forming N-Boc-paroxetine.

  • Boc Deprotection: The N-Boc-paroxetine is dissolved in a suitable solvent like isopropanol. An acid, such as hydrochloric acid, is introduced to the solution to remove the Boc protecting group, yielding the paroxetine free base.

  • Formation of this compound: The paroxetine free base is dissolved in a suitable solvent, such as ethyl acetate or ethanol, at an elevated temperature (e.g., 50-70°C). Methanesulfonic acid is then added to the solution. The mixture is cooled, allowing for the crystallization of this compound. The crystals are collected by filtration, washed with a cold solvent, and dried under vacuum.

Synthesis_Workflow cluster_synthesis Synthesis of Paroxetine Base cluster_purification Purification and Salt Formation A Starting Materials (e.g., 4-Fluorobenzaldehyde) B Enantioselective Step (e.g., Enzymatic Desymmetrization) A->B C Formation of Piperidine Ring B->C D Coupling with Sesamol Moiety C->D E Deprotection D->E F Paroxetine Free Base E->F G Dissolution in Solvent (e.g., Ethanol) F->G Proceed to Salt Formation H Addition of Methanesulfonic Acid G->H I Crystallization H->I J Filtration and Drying I->J K This compound J->K

Caption: General workflow for the synthesis of this compound.

Conclusion

The featured research-grade synthesis of this compound via asymmetric enzymatic desymmetrization offers a reliable method for obtaining a high-purity, enantiomerically pure product, which is crucial for research and preclinical studies. While alternative routes, such as the classical synthesis from arecoline or modern catalytic methods, present their own advantages in terms of starting material accessibility or novel reaction pathways, they may require more extensive purification or optimization to achieve the same level of quality. The choice of synthesis will ultimately be guided by the specific requirements of the research, including the desired scale, available resources, and the importance of stereochemical purity.

References

Safety Operating Guide

Proper Disposal of Paroxetine Mesylate: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: November 2025

The safe and compliant disposal of paroxetine mesylate is a critical responsibility for researchers and laboratory personnel. Due to its classification as a substance very toxic to aquatic organisms, improper disposal can lead to significant environmental contamination and pose health risks.[1][2] Adherence to strict protocols is essential not only for environmental protection but also for ensuring regulatory compliance and maintaining a safe laboratory environment.

This guide provides a comprehensive overview of the necessary procedures for handling and disposing of this compound waste in a research setting, emphasizing safety, regulatory adherence, and operational clarity.

Regulatory and Safety Summary

All waste management activities must be conducted in accordance with local, state, and federal regulations.[1][3] The following table summarizes the key parameters for the disposal of this compound.

ParameterGuidelineCitations
Waste Classification Hazardous Waste. Paroxetine is categorized as very toxic to aquatic organisms.[1]
Governing Regulations Primarily regulated by the Environmental Protection Agency (EPA) under the Resource Conservation and Recovery Act (RCRA). State and local regulations may be more stringent.[2][4]
Prohibited Disposal Do NOT dispose of via sanitary sewer systems (i.e., flushing down sinks or toilets).[5][6] Do NOT dispose of in regular trash.[5][6]
Required PPE Handle with appropriate Personal Protective Equipment (PPE), including chemical-resistant gloves, safety glasses with side shields, and a lab coat. If generating dust, respiratory protection is necessary.[1][5][6][1][5][6]
Waste Container Use designated, sealed, and clearly labeled hazardous waste containers.[5][6] Hazardous pharmaceutical waste is typically collected in black containers.[4] Containers should be lockable to prevent unauthorized access or spills.[3][4][5]
Final Disposal Method Transfer to a licensed hazardous waste management facility for incineration or other approved treatment methods.[1][4][7][1][4][7]

Standard Operating Protocol for this compound Disposal

This protocol outlines the step-by-step procedure for the safe handling and disposal of this compound waste, including pure compounds and contaminated lab materials.

Methodology
  • Hazard Assessment and Preparation:

    • Before handling, review the Safety Data Sheet (SDS) for this compound.

    • Conduct a site-specific risk assessment to identify potential exposure hazards.[5]

    • Don appropriate PPE, including chemical-resistant gloves, eye protection, and a lab coat.[6]

  • Waste Segregation and Collection:

    • Segregate this compound waste at the point of generation.

    • Solid Waste: Collect expired or unused this compound powder, contaminated articles (e.g., weigh boats, contaminated gloves, wipes) and place them directly into a designated hazardous waste container.[3] Avoid generating dust during transfer.[1][5]

    • Contaminated Sharps: Dispose of any contaminated needles or blades in a specially labeled, puncture-resistant sharps container for hazardous waste.[8]

    • Contaminated Glassware: Rinse glassware with a suitable solvent (e.g., ethanol) to remove residues. The rinsate must be collected as hazardous waste. The cleaned glassware can then be washed. Discard broken, contaminated glassware in a specific container for broken glass to be treated as hazardous waste.[8]

  • Containment and Labeling:

    • Ensure the primary waste container is compatible with this compound, is in good condition, and can be securely sealed.[5]

    • Label the container clearly with the words "Hazardous Waste," the chemical name ("this compound"), and any other information required by your institution and local regulations.

  • Storage and Disposal:

    • Store the sealed waste container in a cool, dry, and well-ventilated secondary containment area, away from incompatible materials like strong oxidizing agents.[6]

    • Arrange for pickup and disposal through your institution's Environmental Health and Safety (EHS) office or a certified hazardous waste contractor.[1] Do not attempt to treat or dispose of the chemical waste independently.

  • Spill Management:

    • In the event of a minor spill, evacuate the immediate area if necessary.[5]

    • Wearing appropriate PPE, contain the spill and prevent it from entering drains.[1]

    • Use an inert absorbent material to clean up the spill. Carefully sweep or shovel the material into a suitable hazardous waste container.[1][5]

    • Clean the contaminated area thoroughly.[5]

Disposal Workflow

The following diagram illustrates the decision-making process for the proper management of this compound waste in a laboratory setting.

ParoxetineDisposalWorkflow cluster_prep 1. Preparation & Handling cluster_assess 2. Waste Assessment & Segregation cluster_contain 3. Containment & Labeling cluster_disposal 4. Final Disposal start This compound Waste Generated ppe Don Appropriate PPE (Gloves, Goggles, Lab Coat) start->ppe waste_type Identify Waste Type (Solid, Liquid, Contaminated Material) ppe->waste_type segregate Segregate Waste Streams waste_type->segregate container Place in Labeled Hazardous Waste Container segregate->container seal Securely Seal Container container->seal storage Store in Designated Secondary Containment Area seal->storage disposal Arrange Pickup via Licensed Waste Vendor storage->disposal end Disposal Complete & Documented disposal->end

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Paroxetine Mesylate
Reactant of Route 2
Reactant of Route 2
Paroxetine Mesylate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.